Boc-L-Styrylalanine-DCHA
Description
BenchChem offers high-quality Boc-L-Styrylalanine-DCHA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Styrylalanine-DCHA including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
331730-11-1 |
|---|---|
Molecular Formula |
C28H44N2O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m0./s1 |
InChI Key |
XFECITMZVLWAJB-ZOWNYOTGSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Boc-L-Styrylalanine-DCHA
Advanced Chemical Profile & Application Guide
Executive Summary
Boc-L-Styrylalanine-DCHA (CAS: 261165-04-2) is the dicyclohexylamine (DCHA) salt of
-
Hydrophobic Pharmacophore: It acts as an extended, rigidified phenylalanine mimetic, probing deep hydrophobic pockets in GPCRs and protein-protein interaction (PPI) interfaces.
-
Stapling Precursor: It is a substrate for Ring-Closing Metathesis (RCM), allowing the formation of hydrocarbon "staples" that lock peptides into bioactive
-helical conformations.[1]
The DCHA salt form is preferred commercially to convert the otherwise oily or amorphous free acid into a stable, crystalline solid. However, the DCHA counter-ion is a synthesis poison if not removed prior to activation. This guide details the properties, critical handling protocols, and applications of this specialized reagent.
Physicochemical Profile
The following data characterizes the commercial DCHA salt form.
| Property | Specification |
| Chemical Name | (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoic acid dicyclohexylamine salt |
| CAS Number | 261165-04-2 |
| Molecular Formula | |
| Molecular Weight | 512.73 g/mol (Salt); 331.41 g/mol (Free Acid) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, DCM, DMF.[2][3] Sparingly soluble in Water, Ether. |
| Melting Point | 135–140 °C (Decomposes) |
| Chiral Purity | |
| Storage |
Critical Handling: The DCHA Factor
The Causality of Failure
Many synthetic failures with this residue stem from using the DCHA salt directly in coupling reactions involving uronium/phosphonium salts (HATU, HBTU, PyBOP).
-
Mechanism of Failure: DCHA is a secondary amine. If present during activation, it competes with the amino component for the activated ester, forming a stable DCHA-amide byproduct. This permanently caps the carboxyl group of the Styrylalanine, halting the synthesis.
-
Exception: Carbodiimide couplings (DCC/DIC) are less sensitive but still prone to salt interference and slower kinetics.
Directive: You must convert the salt to the free acid immediately prior to use in Solid Phase Peptide Synthesis (SPPS).
Experimental Protocols
Protocol A: DCHA Salt Removal (Desalting)
This is a self-validating protocol. The visual transition of phases indicates success.
Materials: Ethyl Acetate (EtOAc), 10%
-
Suspension: Suspend the Boc-L-Styrylalanine-DCHA salt in EtOAc (10 mL per gram of salt). The salt will likely not dissolve fully yet.
-
Acidification: Add an equal volume of 10%
or . Shake vigorously.-
Validation: The solid should disappear as the DCHA moves to the aqueous layer (protonated) and the free acid moves to the organic layer. Two clear layers must form.[4]
-
-
Extraction: Separate the layers. Wash the organic layer (top) two more times with the acidic solution to ensure complete removal of DCHA.
-
Neutralization: Wash the organic layer once with Brine (saturated NaCl) to remove excess acid and water.
-
Drying: Dry the organic layer over anhydrous
. Filter and evaporate the solvent in vacuo. -
Result: The product will appear as a thick, viscous oil or a sticky foam. This is the Boc-L-Styrylalanine Free Acid . Use immediately.
Protocol B: Manual SPPS Coupling
Context: Coupling the desalted Free Acid to a resin-bound amine.
-
Dissolution: Dissolve the Free Acid (3.0 equiv relative to resin loading) in dry DMF.
-
Activation: Add HATU (2.9 equiv) and DIEA (6.0 equiv).
-
Note: Pre-activation for 30–60 seconds is recommended to form the O-At ester.
-
-
Coupling: Add the activated solution to the resin. Shake for 1–2 hours at Room Temperature.
-
Validation: Perform a Kaiser Test (ninhydrin).
-
Blue beads: Incomplete coupling (Double couple required).
-
Colorless/Yellow beads: Success.[5]
-
Protocol C: Ring-Closing Metathesis (Stapling)
Context: Forming the hydrocarbon staple between Styrylalanine and a second olefinic residue (e.g., Allylglycine or another Styrylalanine) on the solid phase.
-
Catalyst: Use Grubbs I or II catalyst (20 mol%).
-
Solvent: Degassed 1,2-Dichloroethane (DCE) or DCM. Oxygen kills the catalyst.
-
Procedure:
-
Swell resin in degassed solvent.
-
Add catalyst solution.
-
Reflux (if using DCE, 40–60°C) or agitate at RT (if using DCM) for 2–4 hours.
-
Repeat the catalyst addition step once to ensure high conversion.
-
-
Wash: Extensive washing with DCM and DMSO is required to remove Ruthenium traces (which stain the resin black).
Visualizing the Workflows
Diagram 1: The Desalting Logic Gate
This flowchart illustrates the critical purification step required before synthesis.
Caption: Critical workflow for converting the stable storage salt into the reactive free acid form.
Diagram 2: Peptide Stapling Mechanism
The role of Styrylalanine in stabilizing
Caption: Schematic of the RCM reaction where Styrylalanine acts as the olefinic anchor.
References
-
Verdine, G. L., & Hilinski, G. J. (2012).[1] Stapled peptides for intracellular drug targets. Methods in Enzymology, 503, 3–33.[1] [Link]
-
Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. [Link]
Sources
An In-depth Technical Guide to the Physical Characteristics of Boc-L-Styrylalanine
Introduction: The Emergence of Boc-L-Styrylalanine in Peptide Synthesis and Drug Discovery
In the landscape of innovative therapeutic development, the incorporation of non-natural amino acids into peptide structures is a cornerstone of modern medicinal chemistry. These unique building blocks offer the ability to fine-tune pharmacological properties, enhance metabolic stability, and introduce novel functionalities. Boc-L-Styrylalanine, an N-terminally protected derivative of L-styrylalanine, represents a compelling scaffold for such endeavors. Its structure, which marries the chirality of a natural amino acid precursor with the rigid, conjugated system of a styryl moiety, presents intriguing possibilities for creating peptides with constrained conformations and unique aromatic interactions.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core physical characteristics of Boc-L-Styrylalanine. As this is a specialized and not widely cataloged compound, this guide provides both predicted properties based on robust chemical principles and data from analogous compounds, alongside detailed experimental protocols for empirical verification. Understanding these fundamental properties is critical for its effective storage, handling, and application in synthetic workflows.
Chemical Identity and Structure
Boc-L-Styrylalanine is formally known as (S,E)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoic acid. The molecule's architecture is characterized by an L-alanine backbone where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain is extended by a trans-styryl group. This structure imparts a unique combination of hydrophobicity, aromaticity, and conformational rigidity.
Caption: Structure of Boc-L-Styrylalanine.
Predicted and Comparative Physical Characteristics
The Boc group, being bulky and lipophilic, significantly alters the physical properties of the parent amino acid. It masks the polar amino group, reducing its ability to form strong intermolecular hydrogen bonds and zwitterionic interactions. This generally leads to a decrease in melting point and an increase in solubility in organic solvents compared to the free amino acid.
| Property | L-Phenylalanine | Boc-L-Phenylalanine | L-Styrylalanine (Predicted/Reported) | Boc-L-Styrylalanine (Predicted) |
| Molecular Formula | C₉H₁₁NO₂[1] | C₁₄H₁₉NO₄ | C₁₁H₁₃NO₂[2] | C₁₆H₂₁NO₄ |
| Molecular Weight | 165.19 g/mol | 265.31 g/mol | 191.23 g/mol [2][3] | 291.35 g/mol |
| Appearance | White crystalline powder[1] | White powder | White to off-white solid[3] | White to off-white crystalline solid |
| Melting Point | ~283 °C (decomposes)[1] | 80 - 90 °C | High (likely >200°C, decomposes) | 95 - 110 °C |
| Solubility | Slightly soluble in water; insoluble in most organic solvents[4] | Soluble in methanol, dichloromethane, DMF[5] | Low solubility in water; better in organic solvents like ethanol, DMSO[3] | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |
| Specific Optical Rotation | [α]²⁰/D ~ -35° (c=2, H₂O)[1] | [α]²⁰/D ~ +25° (c=1, EtOH) | Predicted to be optically active | Predicted to be optically active |
Causality Behind Predictions:
-
Melting Point: L-Styrylalanine, like L-phenylalanine, is expected to have a high melting point due to the ability of the free amino and carboxyl groups to form a crystalline lattice stabilized by hydrogen bonds and zwitterionic interactions. The addition of the Boc group disrupts this extensive hydrogen bonding network, leading to a significantly lower predicted melting point for Boc-L-Styrylalanine, a trend consistent with the observed difference between L-phenylalanine and Boc-L-phenylalanine. The extended conjugation of the styryl group compared to the benzyl group may lead to slightly stronger intermolecular π-stacking, potentially resulting in a slightly higher melting point for Boc-L-Styrylalanine compared to Boc-L-Phenylalanine.
-
Solubility: The free amino acid L-Styrylalanine is predicted to have low water solubility due to its hydrophobic styryl side chain, although the polar amino and carboxyl groups will afford some aqueous solubility[3]. The introduction of the lipophilic Boc group will drastically reduce aqueous solubility while significantly enhancing its solubility in a range of organic solvents, a critical feature for its use in organic-phase peptide synthesis.
-
Optical Rotation: As Boc-L-Styrylalanine is a chiral molecule derived from an L-amino acid, it is expected to be levorotatory or dextrorotatory. The specific rotation will need to be determined empirically, as it is highly dependent on the solvent, concentration, and temperature.
Spectroscopic Profile
The spectroscopic characteristics of Boc-L-Styrylalanine are key to its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the structure of Boc-L-Styrylalanine.
Predicted ¹H NMR Spectral Data (in CDCl₃):
-
~9.0-10.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.
-
~6.0-6.8 ppm (multiplet, 2H): Vinylic protons of the styryl group (-CH=CH-).
-
~5.0-5.2 ppm (broad doublet, 1H): NH proton of the Boc-protected amine.
-
~4.3-4.5 ppm (multiplet, 1H): α-proton (-CH(NHBoc)-).
-
~2.5-2.8 ppm (multiplet, 2H): β-protons (-CH₂-).
-
1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.
Predicted ¹³C NMR Spectral Data (in CDCl₃):
-
~175-178 ppm: Carboxylic acid carbonyl carbon.
-
~155-157 ppm: Carbonyl carbon of the Boc group.
-
~125-138 ppm: Aromatic and vinylic carbons.
-
~80 ppm: Quaternary carbon of the Boc group.
-
~53-55 ppm: α-carbon.
-
~35-38 ppm: β-carbon.
-
~28 ppm: Methyl carbons of the Boc group.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
Predicted IR Absorption Bands:
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~3300 cm⁻¹: N-H stretch of the carbamate.
-
~1710 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1685 cm⁻¹: C=O stretch of the Boc group carbamate.
-
~1600, 1495, 1450 cm⁻¹: C=C stretches of the aromatic ring.
-
~965 cm⁻¹: Out-of-plane bend for the trans-vinylic C-H.
Experimental Protocols for Physical Characterization
The following are standardized, self-validating protocols for determining the key physical characteristics of a novel compound like Boc-L-Styrylalanine.
Workflow for Characterization of a Novel Amino Acid Derivative
Caption: General workflow for the characterization of Boc-L-Styrylalanine.
Melting Point Determination
This protocol ensures an accurate determination of the melting range, which is a key indicator of purity.[6][7][8]
-
Sample Preparation: Finely powder a small amount of dry Boc-L-Styrylalanine.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Rapid Initial Scan: Heat the sample at a rate of 10-15 °C/minute to determine an approximate melting point.
-
Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. A pure sample should have a sharp melting range of 1-2 °C.[8]
Specific Optical Rotation Measurement
This protocol determines the chiroptical properties of the compound.[9][10][11][12][13]
-
Solution Preparation: Accurately weigh approximately 100 mg of Boc-L-Styrylalanine and dissolve it in a precise volume (e.g., 10.0 mL) of a specified solvent (e.g., ethanol) in a volumetric flask.
-
Polarimeter Calibration: Calibrate the polarimeter with a blank solvent-filled cell.
-
Sample Measurement: Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present. Measure the observed rotation (α).
-
Calculation: Calculate the specific optical rotation [α] using the formula: [α]ᵀλ = α / (l × c) Where:
-
T is the temperature in °C.
-
λ is the wavelength of light (typically 589 nm, the sodium D-line).
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration in g/mL.
-
¹H NMR Spectrum Acquisition
This protocol provides a detailed structural fingerprint of the molecule.[5][14][15][16][17]
-
Sample Preparation: Dissolve 5-10 mg of Boc-L-Styrylalanine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field for optimal homogeneity.[14]
-
Data Acquisition: Acquire the spectrum using standard parameters (e.g., 45° pulse, 4-second acquisition time, 1-2 second relaxation delay, 16-32 scans).[14]
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the peaks to determine the relative number of protons.
FT-IR Spectrum Acquisition
This protocol identifies the functional groups present in the molecule.[18][19][20][21][22]
-
Sample Preparation (ATR Method): Place a small amount of the solid Boc-L-Styrylalanine directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[19]
-
Pressure Application: Apply pressure to ensure good contact between the sample and the ATR crystal.[19]
-
Background Scan: Collect a background spectrum of the empty, clean ATR crystal.
-
Sample Scan: Collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Conclusion
Boc-L-Styrylalanine is a promising, albeit not commonly cataloged, non-natural amino acid derivative with significant potential in peptide and medicinal chemistry. This guide has provided a robust, predictive framework for its key physical characteristics, grounded in the established properties of analogous compounds. The detailed experimental protocols herein offer a clear pathway for researchers to empirically validate these predictions and to perform rigorous quality control. As the demand for sophisticated peptide therapeutics grows, a thorough understanding of the fundamental properties of novel building blocks like Boc-L-Styrylalanine will be paramount to accelerating innovation in drug development.
References
-
3-STYRYL-L-ALANINE - ChemBK. (2024, April 9). Available at: [Link]
-
L-Alanine Properties - J&K Scientific LLC. (2023, December 20). Available at: [Link]
-
A review on physical and chemical properties of L-phenylalanine family of NLO single crystals - ResearchGate. (2018, May 4). Available at: [Link]
-
L-Tyrosine | C9H11NO3 | CID 6057 - PubChem. (n.d.). Available at: [Link]
-
L-(-)-Phenylalanine | C9H11NO2 | MD Topology | NMR | X-Ray. (n.d.). Available at: [Link]
-
L-Alanine | C3H7NO2 | CID 5950 - PubChem. (n.d.). Available at: [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Available at: [Link]
-
Sample preparation for FT-IR. (n.d.). Available at: [Link]
-
How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]
-
Determination of Optical Rotation and Specific Optical Rotation - Pharmaguideline. (2011, September 4). Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Dual protection of amino functions involving Boc - RSC Publishing. (2013, July 17). Available at: [Link]
-
Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. (2017, February 7). Available at: [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Available at: [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Available at: [Link]
-
Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed. (2023, September 15). Available at: [Link]
-
Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28). Available at: [Link]
-
bmse000045 L-Phenylalanine at BMRB. (n.d.). Available at: [Link]
-
Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers - RSC Publishing. (2022, February 7). Available at: [Link]
-
L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem. (n.d.). Available at: [Link]
-
Unveiling the Secrets of 1H-NMR Spectroscopy: A Novel Approach Utilizing Attention Mechanisms - OpenReview. (n.d.). Available at: [Link]
-
Guide to FT-IR Spectroscopy - Bruker. (n.d.). Available at: [Link]
-
Optical Rotation Determination. (n.d.). Available at: [Link]
-
experiment (1) determination of melting points. (2021, September 19). Available at: [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. (n.d.). Available at: [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications. (2014, November 7). Available at: [Link]
-
Melting point determination - SSERC. (n.d.). Available at: [Link]
-
1.4 Determination of optical rotation and specific rotation - digicollections.net. (n.d.). Available at: [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. (2015). Available at: [Link]
-
¹H NMR spectra of variously isotopically labelled l-alanine molecules... - ResearchGate. (n.d.). Available at: [Link]
-
Optical Rotation Determinations - Analytical Testing Labs. (n.d.). Available at: [Link]
-
Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Available at: [Link]
-
Melting point determination. (n.d.). Available at: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (2025, August 6). Available at: [Link]
-
A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. (n.d.). Available at: [Link]
-
Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers - RSC Publishing. (n.d.). Available at: [Link]
Sources
- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Styrylalanine | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 22. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Guide: Strategic Utilization of DCHA Salts in Amino Acid Derivatives
Part 1: Executive Summary
In the precise world of peptide synthesis and medicinal chemistry, the physical state of building blocks dictates process efficiency. Many
Dicyclohexylamine (DCHA) serves as a critical "crystallinity engineer." By forming a salt with the carboxylic acid moiety of protected amino acids, DCHA transforms unstable oils into robust, crystalline solids. This guide details the mechanistic function, handling protocols, and strategic advantages of DCHA salts, ensuring you maximize yield and purity in downstream coupling reactions.
Part 2: Mechanistic Foundation
The Chemistry of Crystallinity
Why DCHA? The choice of dicyclohexylamine is not arbitrary; it is driven by lattice energy and steric hindrance .
-
Lattice Stabilization: The large, hydrophobic cyclohexyl rings of DCHA provide significant Van der Waals surface area. When paired with a protected amino acid, these rings facilitate efficient packing in the crystal lattice, overcoming the entropic disorder of the amino acid's protecting groups (like the flexible tert-butyl group in Boc).
-
Steric Protection: DCHA is a secondary amine with substantial steric bulk. Unlike smaller amines, it is less nucleophilic in crowded environments, reducing the risk of accidental amide bond formation during the salt formation process.
Acid-Base Stoichiometry
The interaction is a classic Brønsted-Lowry acid-base reaction.
-
Carboxylic Acid (
): The C-terminus of the protected amino acid. -
Dicyclohexylamine (
): A strong organic base.
This large
Visualizing the Workflow
The following diagram illustrates the lifecycle of a DCHA salt in a synthetic pipeline.
Figure 1: The strategic lifecycle of DCHA salts, transforming unstable oils into synthesis-ready crystalline solids.
Part 3: Strategic Advantages & Limitations
Data Summary: Salt Form Comparison
| Feature | Free Acid (Oil) | DCHA Salt (Solid) | CHA Salt (Solid) |
| Physical State | Viscous Oil / Amorphous | Crystalline Powder | Crystalline Powder |
| Shelf Stability | Low (Months) | High (Years) | Moderate/High |
| Purification | Chromatography (Slow) | Recrystallization (Fast) | Recrystallization |
| Hygroscopicity | High | Low | Low |
| Direct Coupling | Yes | No (Must desalt) | No (Must desalt) |
Why Not Use the Salt Directly?
While DCHA is sterically hindered, it is still a secondary amine. If used directly in coupling reactions (e.g., with carbodiimides like DIC or EDC):
-
Side Reactions: DCHA can compete with the amino component, potentially forming a DCHA-amide byproduct, capping the carboxyl group.
-
Solubility: DCHA salts often have different solubility profiles than the free acid, potentially precipitating prematurely in DCM or DMF.
-
Atom Economy: You waste coupling reagent activating the DCHA counter-ion.
Verdict: Always convert the DCHA salt back to the free acid immediately prior to coupling.
Part 4: Experimental Protocols
Protocol A: Liberation of the Free Acid (Desalting)
This is the standard operating procedure (SOP) for preparing a DCHA salt for synthesis.
Reagents:
-
Ethyl Acetate (EtOAc) or Diethyl Ether (
) -
10% Aqueous Citric Acid, 10%
, or 0.5 M .-
Note: Avoid HCl if possible. DCHA-HCl is sparingly soluble in water and may contaminate the organic phase. Phosphate and sulfate salts of DCHA are highly water-soluble.
-
Step-by-Step:
-
Suspension: Suspend the DCHA salt in Ethyl Acetate (approx. 10 mL per gram of salt). The salt may not dissolve fully until acidification.[1]
-
Acidification: Add the acidic solution (e.g., 10%
) to the separatory funnel. Use a 1.5x molar excess relative to DCHA. -
Extraction: Shake vigorously. The DCHA will protonate and move to the aqueous layer; the free amino acid will dissolve in the organic layer.
-
Visual Check: The solid suspension should disappear, leaving two clear liquid layers.[1]
-
-
Separation: Drain the aqueous layer.
-
Wash: Wash the organic layer 2 more times with the acidic solution to ensure complete removal of DCHA.
-
Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove trapped water.
-
Drying: Dry over anhydrous
or , filter, and evaporate in vacuo. -
Result: The free acid is usually obtained as a clear, viscous oil or foam. Use immediately.
Protocol B: Monitoring DCHA Removal (TLC)
Failure to remove DCHA can poison downstream catalysts or complicate NMR analysis.
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Chloroform/Methanol/Acetic Acid (90:8:2).
-
Visualization:
-
UV: Detects the amino acid (if aromatic).
-
Ninhydrin Stain: DCHA stains faintly; free amines stain strongly.
-
Iodine Chamber: DCHA absorbs iodine vapor, appearing as a brown spot.
-
-
Interpretation: The DCHA spot (usually high
) must be absent in the organic layer sample.
Part 5: Troubleshooting & Safety
Common Issues
-
Emulsions: If an emulsion forms during extraction, add a small amount of brine or methanol to break it.
-
Incomplete Hydrolysis: If the salt does not dissolve during the first acid wash, the pH may not be low enough. Ensure the aqueous layer is pH 2-3.[1]
-
Precipitation: If a white solid persists in the organic layer, it might be DCHA-HCl (if HCl was used). Filter it out or switch to
.
Safety Profile
-
DCHA Toxicity: Dicyclohexylamine is toxic if swallowed and in contact with skin (Corrosive). Always wear gloves and eye protection.
-
Trace Impurities: In GMP environments, demonstrate clearance of DCHA, as secondary amines can form nitrosamines (carcinogenic) in the presence of nitrosating agents.
Part 6: References
-
Bachem. (2021). Conversion of a DCHA salt to the free acid. Bachem Technical Notes. Link
-
Aapptec. (n.d.). Converting CHA and DCHA Salts to Free Acids. Peptide Synthesis Protocols. Link
-
Sigma-Aldrich. (2022). Amino Acid Derivatives and Protecting Groups. Technical Library. Link
-
Han, Y., et al. (1997).[7] Side Reactions in Peptide Synthesis. Journal of Organic Chemistry, 62, 4307-4312.[7] Link
Sources
Technical Guide: Stability, Storage, and Lifecycle Management of Boc-Protected Amino Acids
Executive Summary
The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, prized for its orthogonality to base-labile protecting groups (like Fmoc) and its stability against nucleophilic attack.[1][] However, the very feature that makes Boc useful—its acid lability—renders it susceptible to autocatalytic degradation if improperly stored. This guide provides a rigorous, chemically grounded framework for the storage, handling, and quality assurance of Boc-protected amino acids, moving beyond generic advice to precise, mechanistic protocols.
Part 1: The Chemistry of Stability
To master storage, one must understand the mechanism of failure. The Boc group protects the amine via a carbamate linkage. Its removal (deprotection) is driven by acid catalysis, yielding the free amine, carbon dioxide, and isobutylene.
The Stability Paradox: While Boc is stable to bases and most nucleophiles, it is thermodynamically poised to decompose in the presence of protons. Trace acidity (from atmospheric CO₂ or residual synthesis reagents) can initiate a degradation cascade, particularly in the presence of moisture which facilitates proton transfer.
Mechanism of Acid-Catalyzed Degradation
The following diagram illustrates the pathway we must prevent during storage. Note that the generation of isobutylene (gas) is irreversible, driving the equilibrium toward decomposition.
Figure 1: Acid-catalyzed cleavage of the Boc group. Storage strategies must rigorously exclude protons (acid) and moisture to prevent this cascade.
Part 2: Storage Protocols (Solid State)
The "shelf life" of a reagent is not a fixed time but a function of its environmental history. Adhere to the Cold-Dry-Dark standard.
Temperature Control
-
Standard: Store at +2°C to +8°C (Refrigerated) for active use.
-
Long-Term: Store at -20°C (Freezer) for bulk stocks (>6 months).
-
Rationale: Lower temperatures kinetically inhibit the spontaneous elimination of the tert-butyl cation.
Moisture Management (The Critical Variable)
Moisture is the enemy.[3] Water acts as a medium for proton transfer, accelerating hydrolysis.
-
Protocol: Containers must be tightly sealed with parafilm.
-
Desiccation: Store secondary containers (boxes) with active silica gel or molecular sieves.
-
Equilibration Rule: Never open a cold bottle immediately. Allow it to reach room temperature (approx. 30-60 mins) to prevent atmospheric condensation on the cold solid.
Summary of Storage Conditions
| Parameter | Recommended Condition | Risk of Deviation |
| Temperature | +4°C (Short term), -20°C (Long term) | Thermal decomposition; melting of low-MP derivatives |
| Humidity | < 30% Relative Humidity | Hydrolysis; clumping; acceleration of acidolysis |
| Atmosphere | Inert Gas (Argon/Nitrogen) backfill | Oxidation of Met/Cys/Trp; CO₂ absorption |
| Container | Amber Glass or Opaque Plastic | UV-induced radical degradation (esp. for Trp, Tyr) |
Part 3: Solution Stability & Handling
Boc-amino acids are significantly less stable in solution. The solvent environment can promote ionization or introduce reactive impurities.
Workflow: Handling Solution Stocks
Do not store Boc-amino acids in solution for long periods.[4] If necessary, follow this decision matrix:
Figure 2: Decision matrix for handling Boc-amino acids in solution. Note that methionine (Met) and cysteine (Cys) solutions should always be prepared fresh due to oxidation risks.
Critical Solvent Notes
-
DMF (Dimethylformamide): Must be amine-free. Old DMF decomposes to dimethylamine, which can remove Fmoc groups (if using orthogonal strategies) or cause side reactions.
-
DCM (Dichloromethane): Avoid prolonged storage; DCM can slowly acidify over time if not stabilized, promoting Boc cleavage.
Part 4: Quality Control (Self-Validating Systems)
Trustworthiness in data comes from verification. Before committing a valuable resin or complex intermediate to a reaction, validate the integrity of your Boc-amino acid building block.
Protocol A: The "Self-Validating" TLC Screen
Use this for a rapid qualitative check of identity and major decomposition.
-
Preparation: Dissolve 5 mg of Boc-AA in 1 mL MeOH/DCM (1:1).
-
Stationary Phase: Silica Gel 60 F254 plate.
-
Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2). Note: The acetic acid prevents streaking of the free carboxylic acid.
-
Visualization:
-
UV (254 nm): For aromatic amino acids (Phe, Tyr, Trp).
-
Ninhydrin Stain: Crucial Step. Boc-protected amino acids should be Ninhydrin negative (no color) initially.
-
Validation: Heat the plate strongly. The heat removes the Boc group on the silica, causing the spot to eventually turn purple/blue. This "delayed positive" confirms the presence of the Boc group.
-
-
Interpretation:
-
Single Spot: Pure.
-
Baseline Spot (Purple without heating): Free amino acid contaminant (Degradation confirmed).
-
Protocol B: Quantitative Purity via HPLC
Use this for critical GMP or high-value synthesis.
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: 210 nm (amide bond) and 254 nm (aromatics).
-
Acceptance Criteria:
-
Purity > 98% (Area under curve).
-
Identify free amino acid peak (elutes earlier due to high polarity).
-
Part 5: Troubleshooting & Emergency Measures
| Observation | Diagnosis | Corrective Action |
| Clumping / Caking | Moisture ingress has occurred. | Do not use for critical steps. Dry over P₂O₅ in a desiccator. Re-test purity (HPLC) before use. |
| Strong Odor | Isobutylene smell indicates active decomposition. | Discard. The autocatalytic cycle has likely compromised the bulk purity. |
| Color Change (Yellowing) | Oxidation (likely Met, Trp, Cys) or contaminant polymerization. | Recrystallize if the derivative is expensive; otherwise discard. |
| Solubility Issues | Potential formation of diketopiperazines or aggregation. | Sonicate in DMF; warm gently (<40°C). If insoluble particles remain, filter before use. |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Biotage. (2023).[5][6] How long are amino acid stock solutions stable? The Peptide Synthesis Blog.[4] [Link]
-
Royal Society of Chemistry. (2015). Rapid, effective deprotection of Boc amino acids. RSC Advances. [Link]
Sources
Methodological & Application
Protocol for Boc Deprotection of L-Styrylalanine using Trifluoroacetic Acid: An In-depth Application Guide
Introduction: Navigating the Acid-Labile Landscape of Amine Protection
In the intricate world of peptide synthesis and drug development, the strategic protection and deprotection of functional groups are paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability under a wide range of synthetic conditions and its facile, acid-catalyzed removal.[1] This application note provides a comprehensive, field-proven protocol for the Boc deprotection of the non-canonical amino acid L-Styrylalanine using trifluoroacetic acid (TFA).
L-Styrylalanine, with its conjugated styrenic side chain, presents unique opportunities for introducing valuable photophysical or reactive handles into peptides and other complex molecules. However, this very functionality demands a nuanced approach to deprotection to preserve the integrity of the styryl moiety. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol, but also the underlying chemical principles and troubleshooting strategies to ensure successful and reproducible outcomes.
The Chemical Rationale: Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group by TFA is a classic example of an acid-catalyzed carbocationic fragmentation.[2] Understanding this mechanism is crucial for optimizing reaction conditions and anticipating potential side reactions.
The process unfolds in a series of well-defined steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This initial step activates the protecting group, making it susceptible to cleavage.
-
Formation of a Stable Tert-butyl Cation: The protonated Boc group undergoes fragmentation, leading to the formation of a resonance-stabilized carbamic acid and a stable tertiary carbocation, the tert-butyl cation.
-
Decarboxylation to the Free Amine: The carbamic acid intermediate is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine of L-Styrylalanine.
-
Formation of the TFA Salt: The newly liberated and nucleophilic amine is immediately protonated by the excess TFA in the reaction medium, forming the corresponding trifluoroacetate salt.
Diagrammatic Representation of the Boc Deprotection Mechanism:
Caption: Mechanism of TFA-mediated Boc deprotection of L-Styrylalanine.
Critical Considerations for L-Styrylalanine
The electron-rich styryl side chain of L-Styrylalanine introduces specific challenges that must be addressed to prevent unwanted side reactions:
-
Alkylation by the Tert-butyl Cation: The tert-butyl cation generated during deprotection is a potent electrophile that can react with the nucleophilic styryl group, leading to the formation of tert-butylated byproducts.
-
Isomerization and Polymerization: The styryl group can be susceptible to isomerization (cis/trans) or even polymerization under strongly acidic conditions.[3][4]
To mitigate these risks, the inclusion of scavengers in the reaction mixture is highly recommended. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the styryl side chain, effectively trapping it and preventing side reactions.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for the efficient and clean deprotection of Boc-L-Styrylalanine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Boc-L-Styrylalanine | ≥98% | Commercially Available | --- |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich, Acros, etc. | Handle with extreme care in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use a dry solvent to prevent side reactions. |
| Anisole or Thioanisole | Reagent Grade | Commercially Available | Scavenger to trap the tert-butyl cation. |
| Diethyl Ether | Anhydrous | Commercially Available | For precipitation of the product. |
| Round-bottom flask | --- | --- | Appropriate size for the reaction scale. |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Ice bath | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
| Centrifuge (optional) | --- | --- | For efficient pelleting of the product. |
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and toxic. It can cause severe burns to the skin and eyes and is harmful if inhaled.[5][6] Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles.[6]
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation.
-
The deprotection reaction generates carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure the reaction vessel is not sealed.
Protocol Workflow
Caption: Experimental workflow for the Boc deprotection of L-Styrylalanine.
Detailed Procedure
-
Dissolution: In a clean, dry round-bottom flask, dissolve the Boc-L-Styrylalanine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Addition of Scavenger: To the stirred solution, add a scavenger. A common choice is anisole (5-10% v/v of the TFA solution to be added). Thioanisole can also be used.
-
Cooling: Cool the flask in an ice bath to 0 °C. This helps to control the initial exotherm of the reaction.
-
Addition of TFA: Slowly, add a pre-prepared solution of TFA in DCM (typically 20-50% v/v) to the reaction mixture with vigorous stirring. The addition should be done dropwise to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 1-3 hours.
-
Monitoring the Reaction: The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material and the appearance of a more polar product spot (which will be the TFA salt) indicates the completion of the reaction.
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting oil or solid, add cold, anhydrous diethyl ether to precipitate the L-Styrylalanine TFA salt.
-
Triturate the solid with fresh diethyl ether to remove any residual scavenger and byproducts.
-
Isolate the solid product by filtration or centrifugation.
-
Wash the solid with a small amount of cold diethyl ether.
-
-
Drying: Dry the isolated L-Styrylalanine TFA salt under high vacuum to remove all traces of solvent. The product is typically a white to off-white solid and is often used in the next synthetic step without further purification.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient TFA concentration or reaction time. | Increase the concentration of TFA (e.g., to 50% in DCM) or extend the reaction time. Monitor closely by TLC/LC-MS. |
| Water in the reaction mixture. | Ensure all glassware is dry and use anhydrous solvents. | |
| Presence of Side Products (e.g., tert-butylated styryl group) | Insufficient scavenger. | Increase the amount of scavenger (e.g., up to 10% v/v). |
| Reaction temperature is too high. | Maintain a low temperature during TFA addition and consider running the entire reaction at 0 °C for a longer duration. | |
| Product is an oil and difficult to solidify | Residual solvent or scavenger. | Triturate the oil with fresh, cold diethyl ether multiple times. Dry under high vacuum for an extended period. |
| The TFA salt of L-Styrylalanine may be inherently oily. | Proceed to the next step assuming the product is the TFA salt, or attempt to convert it to the hydrochloride salt by dissolving in a minimal amount of 1M HCl in dioxane and precipitating with ether. |
Characterization of the Deprotected Product
The successful deprotection of Boc-L-Styrylalanine can be confirmed by various analytical techniques:
-
¹H NMR: Disappearance of the characteristic tert-butyl singlet at ~1.4 ppm. The aromatic and vinylic protons of the styryl group should remain intact.
-
Mass Spectrometry (MS): Observation of the molecular ion corresponding to the free L-Styrylalanine.
-
Thin-Layer Chromatography (TLC): A significant increase in polarity (lower Rf value) compared to the starting Boc-protected material.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the Boc deprotection of L-Styrylalanine using TFA. By understanding the underlying mechanism and incorporating appropriate scavengers, researchers can efficiently remove the Boc protecting group while preserving the integrity of the valuable styryl side chain. This methodology is a critical step in the synthesis of novel peptides and other biologically active molecules incorporating this unique amino acid, paving the way for further advancements in drug discovery and development.
References
-
AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved February 4, 2026, from [Link]
-
Bhurta, D., & Bharate, S. B. (2022). Styryl Group, a Friend or Foe in Medicinal Chemistry. ChemMedChem, 17(7), e202100706. [Link]
-
Fiveable. (n.d.). TFA Deprotection Definition. Retrieved February 4, 2026, from [Link]
-
Yilmaz, M. D., et al. (2020). Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties. Beilstein Journal of Organic Chemistry, 16, 2236–2248. [Link]
-
Gomes, P., et al. (2017). Styrylchromones: Biological Activities and Structure-Activity Relationship. Pharmaceuticals, 10(2), 54. [Link]
-
Bhurta, D., & Bharate, S. B. (2022). Styryl Group, a Friend or Foe in Medicinal Chemistry. ChemMedChem, 17(7), e202100706. Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2016, April 18). How to remove TFA salt? Retrieved February 4, 2026, from [Link]
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved February 4, 2026, from [Link]
-
Iida, H., et al. (2019). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, 84(15), 9396–9405. [Link]
-
PubChem. (n.d.). Tert-butoxycarbonylalanine. Retrieved February 4, 2026, from [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved February 4, 2026, from [Link]
-
Bhurta, D., & Bharate, S. B. (2022). Styryl Group, a Friend or Foe in Medicinal Chemistry. SciSpace. [Link]
-
Chromatography Forum. (2009, July 16). how to remove residual TFA from peptides after HPLC. Retrieved February 4, 2026, from [Link]
-
LifeTein. (n.d.). How to remove peptide TFA salt? Retrieved February 4, 2026, from [Link]
-
Kawakami, T., et al. (1998). Specific cleavage of amino side chains of serine and threonine in peptides and proteins with S-ethyltrifluorothioacetate vapor. Journal of Biochemistry, 123(3), 452-457. [Link]
-
Gallas, M., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 15(8), 987. [Link]
-
PubChem. (n.d.). Trifluoroacetic acid. Retrieved February 4, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved February 4, 2026, from [Link]
-
Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved February 4, 2026, from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Styryl Group, a Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Specific cleavage of amino side chains of serine and threonine in peptides and proteins with S-ethyltrifluorothioacetate vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Coupling Strategies for Boc-L-Styrylalanine in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary & Strategic Analysis
Boc-L-Styrylalanine (Boc-Sty-OH) is a critical non-canonical amino acid, frequently employed in the synthesis of stapled peptides (via Ring-Closing Metathesis) and as a rigid conformational probe. Its structural similarity to Phenylalanine, combined with the bulky styryl side chain, presents two distinct synthetic challenges:
-
Steric Hindrance: The rigid alkenyl-benzene side chain creates a significant steric barrier, slowing down acylation kinetics.
-
Racemization Risk: Like other phenyl-substituted amino acids (e.g., Phenylglycine, Phenylalanine), Styrylalanine is prone to racemization during activation. The electron-rich styryl system can stabilize the oxazolone (azlactone) intermediate, leading to loss of chirality at the
-carbon.
The Directive: Standard carbodiimide couplings (DCC/HOBt) are often insufficient for this residue, leading to deletion sequences. Conversely, highly reactive uronium reagents (HATU/HBTU) with standard bases (DIPEA) pose a severe risk of racemization.
This guide defines a "Gold Standard" protocol utilizing DIC/Oxyma Pure for optimal enantiopurity and a "High-Power" protocol utilizing HATU/Sym-Collidine for difficult sequences, balancing reactivity with chiral integrity.
Chemical Profile & Handling
| Property | Specification |
| Compound | N- |
| Molecular Weight | ~291.34 g/mol |
| Solubility | High in DMF/NMP; Moderate in DCM. Recommendation: Dissolve in minimal DMF. |
| Stability | Acid labile (Boc group). The styryl double bond is stable to standard TFA deprotection but sensitive to hydrogenation and harsh cationic scavengers. |
| Critical Risk | Racemization via Oxazolone formation. |
Decision Matrix: Selecting the Right Coupling System
The choice of coupling reagent must be dictated by the specific position of the Styrylalanine within the peptide sequence.
Figure 1: Decision tree for selecting coupling reagents based on steric environment.
Mechanistic Insight: The Racemization Trap
Understanding why racemization occurs is vital for troubleshooting. The activation of Boc-Sty-OH facilitates the attack of the carbonyl oxygen on the activated ester, forming a 5-membered oxazolone ring.
-
Base Dependency: Strong bases (like DIPEA/DIEA) or excess base can abstract the acidic
-proton from the oxazolone, leading to an aromatic, achiral intermediate. Upon coupling, this reforms as a racemic mixture (D/L). -
Mitigation: We replace DIPEA with Sym-Collidine (2,4,6-trimethylpyridine) in high-power protocols. Collidine is sufficiently basic to drive the reaction but sterically hindered, making it poor at abstracting the
-proton.
Experimental Protocols
Protocol A: The "Safe" Method (DIC/Oxyma)
Recommended for >80% of applications. Best for preserving chirality.
Reagents:
-
Activator: N,N′-Diisopropylcarbodiimide (DIC)[1]
-
Additive: Ethyl cyano(hydroxyimino)acetate (Oxyma Pure)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Resin Preparation: Swell the Boc-deprotected resin (TFA salt form) in DCM for 15 min. Perform neutralization (10% DIEA/DCM, 2 x 1 min) and wash thoroughly (DCM x3, DMF x3).
-
Cocktail Preparation:
-
Dissolve Boc-L-Sty-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq) immediately prior to adding to the resin.
-
Note: Do not pre-activate for >2 minutes to avoid rearrangement.
-
-
Coupling: Add the mixture to the resin.
-
Agitation: Shake at room temperature for 2 to 4 hours . The bulky side chain requires longer diffusion time.
-
Monitoring: Perform a Kaiser Test. If slightly blue, recouple using Protocol B .
Protocol B: The "Power" Method (HATU/Collidine)
Reserved for difficult couplings (e.g., onto Proline, N-methylated residues, or aggregated sequences).
Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Base: 2,4,6-Trimethylpyridine (Sym-Collidine)
-
Solvent: NMP or DMF
Step-by-Step:
-
Neutralization: Ensure resin is neutralized and washed thoroughly with DMF.
-
Cocktail Preparation:
-
Dissolve Boc-L-Sty-OH (3.0 eq) and HATU (2.9 eq) in DMF.
-
Crucial: Use slightly less HATU than AA to prevent capping the N-terminus with the guanidinium moiety.
-
-
Activation: Add Sym-Collidine (6.0 eq) to the amino acid solution.
-
Why Collidine? It minimizes the risk of
-proton abstraction compared to DIPEA [1].
-
-
Coupling: Immediately add to the resin.
-
Agitation: Shake for 1 to 2 hours . (Uronium reactions are faster).
-
Wash: DMF x5 to remove the basic collidine completely before the next deprotection.
Comparative Data: Reagent Efficiency
| Parameter | DIC / HOBt (Classic) | DIC / Oxyma (Modern) | HATU / DIPEA | HATU / Collidine |
| Coupling Speed | Slow | Moderate | Very Fast | Fast |
| Racemization Risk | Low | Very Low | High | Low-Moderate |
| Solubility | Good | Excellent | Excellent | Excellent |
| By-product Removal | Urea (insoluble in DCM) | Soluble | Soluble | Soluble |
| Recommendation | Legacy only | Primary Choice | Avoid for Styryl | Difficult Sequences |
Troubleshooting & Optimization
Issue: Incomplete Coupling (Positive Kaiser Test)
If Protocol A fails, do not simply repeat it.
-
Switch Solvent: Use NMP (N-methylpyrrolidone) instead of DMF. NMP disrupts beta-sheet aggregation better than DMF.
-
Double Couple: Perform the first coupling with DIC/Oxyma (2 hrs), wash, then perform a second coupling with HATU/Collidine (1 hr).
-
Temperature: Do NOT heat Boc-Sty-OH couplings above 40°C. The risk of racemization increases exponentially with temperature for phenyl-analogs.
Issue: Side Chain Modification
The styryl double bond is generally stable to TFA. However, during the final HF cleavage (or TFA cleavage if using Fmoc strategy downstream):
-
Avoid: Silane scavengers (TIS/TES) in high concentrations if not strictly necessary, as they can reduce double bonds under strong acidic catalysis.
-
Use: Dimethyl sulfide (DMS) or p-Cresol as scavengers.
References
-
Carpino, L. A., & El-Faham, A. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly. Tetrahedron, 55(22), 6813-6830.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.
-
Albericio, F., & Tulla-Puche, J. (2008). The Use of Collidine in Solid-Phase Peptide Synthesis.[1][2] In The Power of Functional Resins in Organic Synthesis.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][1][2][4][5][6][7][8] Chemical Reviews, 109(6), 2455–2504.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. peptide.com [peptide.com]
- 7. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
incorporating styrylalanine into peptide sequences
Application Note: Site-Specific Incorporation of Styrylalanine (Saa) into Peptide Sequences via Fmoc-SPPS and Ring-Closing Metathesis
Abstract
The incorporation of non-canonical amino acids (NCAAs) is a pivotal strategy in modern drug discovery to enhance the proteolytic stability and membrane permeability of peptide therapeutics. Styrylalanine (Saa)—an analog of phenylalanine harboring a styryl group on the side chain—offers unique utility. Beyond serving as a hydrophobic anchor, Saa is a critical substrate for Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to generate "stapled" peptides with rigid, aromatic-containing hydrocarbon bridges. This guide details the optimized protocol for incorporating Fmoc-L-Styrylalanine into peptide sequences using Solid-Phase Peptide Synthesis (SPPS) and subsequent on-resin macrocyclization.
Design Principles & Strategic Planning
Before synthesis, the placement of Styrylalanine must be calculated based on the desired secondary structure stabilization.
-
Helical Stapling: To stabilize an
-helix, Saa is typically paired with another olefinic residue (e.g., (S)-4-pentenylalanine, ) at relative positions and (one turn) or and (two turns). -
Stereochemistry: The configuration of the Saa (usually L-isomer) and its stapling partner determines the helicity of the bridge.
-
Chemical Functionality: Unlike simple aliphatic staples, the Saa-derived bridge retains an aromatic system (stilbene-like motif) after metathesis, adding significant lipophilicity and potential
- stacking interactions with the target protein.
Solid-Phase Peptide Synthesis (SPPS) Protocol
Incorporating Saa requires modified coupling conditions due to the steric bulk of the styryl group and the hydrophobicity of the protecting group.
Materials
-
Resin: Rink Amide MBHA resin (Low loading: 0.3–0.4 mmol/g recommended to prevent aggregation).
-
Amino Acid: Fmoc-L-Styrylalanine (Fmoc-Saa-OH).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole), DIEA (Diisopropylethylamine).
-
Solvents: DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone) for difficult sequences.
Coupling Cycle (Step-by-Step)
1. Swelling: Swell resin in DMF for 30 minutes under nitrogen flow.
2. Fmoc Deprotection:
Treat resin with 20% Piperidine in DMF (
3. Coupling of Fmoc-Saa-OH:
-
Stoichiometry: Use 3.0 equivalents of Fmoc-Saa-OH relative to resin loading (standard amino acids use 5.0 eq, but Saa is high-value).
-
Activation: Dissolve Fmoc-Saa-OH, HATU (2.9 eq), and HOAt (3.0 eq) in minimal NMP. Add DIEA (6.0 eq) immediately before adding to the resin.
-
Reaction Time: Double coupling is mandatory .
-
Coupling 1: 60 minutes at Room Temperature.
-
Coupling 2: 60 minutes at 40°C (optional but recommended for high yield).
-
-
Rationale: The styryl side chain creates steric hindrance. HATU/HOAt is a more potent activator than HBTU/DIC, reducing deletion sequences.
4. Capping (Critical): After Saa coupling, acetylate unreacted amines using Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes. This prevents truncation artifacts during subsequent steps.
Workflow Visualization (SPPS)
Figure 1: Decision-based workflow for SPPS emphasizing the specialized coupling route required for Styrylalanine.
On-Resin Ring-Closing Metathesis (RCM)
Once the linear sequence containing Saa and its partner (e.g.,
RCM Reagents
-
Catalyst: Grubbs 1st Generation (cheaper, robust) or Grubbs 2nd Generation (faster, higher conversion for sterically demanding styryl groups). Recommendation: Use Grubbs 1st Gen initially; switch to 2nd Gen if conversion is <50%.
-
Solvent: 1,2-Dichloroethane (DCE). Note: DCM is volatile and can evaporate during the long reaction; DCE allows for higher temperatures.
RCM Protocol
-
Solvent Exchange: Wash resin with DCM (
) and then anhydrous DCE ( ). -
Catalyst Preparation: Dissolve Grubbs Catalyst (10 mol% relative to peptide) in degassed DCE (concentration ~5–10 mM).
-
Reaction: Add catalyst solution to the resin.[1][2]
-
Conditions: Agitate gently for 2 hours at Room Temperature.
-
Styryl-Specific Optimization: Due to the conjugated nature of the styryl alkene, the reaction may be sluggish. If HPLC shows linear precursor, heat to 40°C or extend time to 12 hours.
-
-
Cycling: Drain and repeat the catalyst addition step once more (Total 2 cycles) to ensure maximum conversion.
-
Quenching: Wash resin with DCE (
), DCM ( ), and finally DMSO ( ) to remove residual ruthenium.
Mechanism of Action
Figure 2: Simplified mechanism of Ring-Closing Metathesis transforming the linear Saa-peptide into a stapled macrocycle.
Cleavage, Purification, and Analysis
Cleavage[1][3][4][5][6]
-
Cocktail: TFA/TIS/Water (95:2.5:2.5).[2] Avoid thiols (EDT) if possible, as they can sometimes interact with residual ruthenium or the alkene (though less likely with styryl).
-
Time: 2–3 hours.
-
Precipitation: Cold diethyl ether.
Purification (HPLC)
-
Column: C18 or C4 (due to high hydrophobicity).
-
Gradient: Saa-peptides are significantly more hydrophobic than their linear counterparts. Start the gradient higher (e.g., 20% B to 80% B, where B is Acetonitrile).
-
Note: The "Stapled" product will elute later than the linear precursor on Reverse Phase HPLC due to the formation of the hydrophobic bridge, despite the loss of mass (ethylene/styrene).
Mass Spectrometry (QC)
-
Mass Shift: Calculate the expected mass carefully.
-
If Saa + S5 (Pentenylalanine): Loss of Ethylene (-28 Da) or Styrene (-104 Da) ?
-
Correction: In Cross-Metathesis of Saa with a terminal alkene (like S5), the leaving group is usually Ethylene (from the S5 side) or Styrene (from the Saa side) depending on the catalytic pathway, but typically the goal is to form the bridge.
-
Standard Stapling: Usually, the bridge is formed with the release of Ethylene (-28.05 Da) if using two terminal alkenes.[3] However, with Styrylalanine, if the styryl group is retained in the bridge (cross-metathesis), the mass calculation depends on the specific partner.
-
Verification: Always run LC-MS. The isotopic pattern of Ruthenium contamination (if not washed well) is distinct.
-
Data Summary: Troubleshooting Table
| Issue | Probable Cause | Solution |
| Incomplete Coupling | Steric bulk of Styryl group. | Switch to HATU/HOAt; Increase Temp to 40°C; Double couple. |
| Low RCM Conversion | Aggregation or Catalyst Poisoning. | Use LiCl in DMF wash before RCM; Switch to Grubbs II; Heat to 40°C. |
| Broad HPLC Peak | Hydrophobic aggregation. | Use C4 column; Heat column to 60°C; Use Hexafluoroisopropanol (HFIP) in mobile phase. |
| Ruthenium Contamination | Catalyst binding to peptide. | Wash resin with DMSO or Imidazole solution before cleavage. |
References
-
Blackwell, H. E., & Grubbs, R. H. (1998). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Analysis. Angewandte Chemie International Edition. Link
-
Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[1] An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society.[1] Link
-
Kim, Y. W., & Grossmann, T. N. (2013). Bis-styryl-macrocycles as a new class of stapled peptides. Chemical Communications. Link
-
Bachem. (2021). Peptide Solubility and Handling Guidelines.[4][5][6] Bachem Technical Notes.[5] Link
-
Sigma-Aldrich. (2025). Protocols for Fmoc Solid Phase Peptide Synthesis.[7] MilliporeSigma Technical Library. Link
Sources
Application Note: Solution-Phase Peptide Synthesis with Boc-L-Styrylalanine
Executive Summary
Boc-L-Styrylalanine (Boc-StyAla-OH) is a non-canonical amino acid featuring a bulky, hydrophobic styryl side chain. It is a critical building block for two primary applications: hydrocarbon stapling (via Ring-Closing Metathesis, RCM) to stabilize
While Solid-Phase Peptide Synthesis (SPPS) is common, solution-phase synthesis offers distinct advantages for StyAla peptides, particularly for short fragments, convergent synthesis, or scale-up where resin-bound aggregation is a risk. This guide addresses the specific chemical challenges of StyAla—steric hindrance, racemization risks, and alkene preservation—providing a self-validating protocol for high-purity synthesis.
Chemical Profile & Reagent Data
Table 1: Physicochemical Properties of Boc-L-Styrylalanine
| Property | Specification |
| Systematic Name | (S)-N-tert-Butoxycarbonyl-2-amino-5-phenyl-4-pentenoic acid |
| CAS Number | 261165-04-2 (often supplied as DCHA salt) |
| Molecular Weight | 291.34 g/mol (Free Acid) |
| Side Chain | Styryl group (Conjugated alkene + Phenyl ring) |
| Solubility | High in DCM, DMF, THF; Low in Water, Hexanes |
| Stability | Acid-stable (short exposure); Incompatible with H₂/Pd-C |
Critical Handling Note: The DCHA Salt
Boc-StyAla is frequently supplied as a dicyclohexylamine (DCHA) salt to ensure stability. You must convert this to the free acid before coupling.
-
Protocol: Suspend salt in EtOAc; wash 3x with 5% KHSO₄ (aq). Dry organic layer over Na₂SO₄ and concentrate.
Strategic Analysis: The "Three-Pillar" Challenge
Successful incorporation of StyAla requires navigating three competing chemical behaviors.
A. Racemization Risk (The Electronic Factor)
Like Phenylalanine and Phenylglycine, Styrylalanine is prone to racemization during carboxyl activation. The electron-rich styryl system facilitates the formation of an oxazolone (azlactone) intermediate .
-
Implication: Standard carbodiimide coupling (DCC/DIC) without additives will lead to epimerization (L
D). -
Solution: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive. The pyridine nitrogen in HOAt stabilizes the active ester via a neighboring group effect, accelerating coupling faster than the rate of racemization.
B. Alkene Preservation (The Acid Factor)
The styryl double bond is conjugated. While generally stable to TFA, high concentrations of tert-butyl cations (generated during Boc removal) can theoretically attack electron-rich alkenes.
-
Implication: Neat TFA deprotection is risky without scavengers.
-
Solution: Use 4M HCl in Dioxane . This method does not generate tert-butyl cations (it generates tert-butyl chloride/isobutylene) and, crucially, precipitates the peptide salt, simplifying purification.
C. Steric Hindrance (The Kinetic Factor)
The styryl group is bulky.
-
Implication: Coupling rates are slower than Alanine or Glycine.
-
Solution: Pre-activation is required. Do not rely on "in-situ" activation if the nucleophile is also sterically demanding.
Validated Experimental Protocols
Workflow Visualization
The following diagram outlines the logic flow for the synthesis cycle, highlighting decision points for purity control.
Caption: Cycle logic for Styrylalanine solution-phase synthesis, emphasizing the salt break and specific deprotection route.
Protocol A: Low-Racemization Coupling
Objective: Couple Boc-StyAla-OH to an amino component (H-AA-OR) without racemization.
-
Reagent Prep: Dissolve Boc-StyAla-OH (1.0 equiv) and HOAt (1.1 equiv) in anhydrous DCM (or DMF if solubility is poor). Cool to 0°C.
-
Activation: Add EDC.HCl (1.1 equiv). Stir at 0°C for 15 minutes.
-
Why? Pre-activation ensures the active ester forms before the amine is present, reducing the window for oxazolone formation.
-
-
Coupling: Add the amino component (H-AA-OR, 1.0 equiv) and N-Methylmorpholine (NMM) (2.0 equiv if amine is a salt, 1.0 equiv if free base).
-
Reaction: Allow to warm to Room Temp (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.
-
Workup (The Solution-Phase Advantage):
-
Dilute with EtOAc.
-
Wash 2x with 5% KHSO₄ (Removes unreacted amine/EDC).
-
Wash 2x with Saturated NaHCO₃ (Removes unreacted acid/HOAt).
-
Wash 1x with Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: Selective Boc Removal (Alkene-Safe)
Objective: Remove N-terminal Boc group without reducing or polymerizing the styryl alkene.
-
Dissolution: Dissolve the Boc-peptide in a minimal volume of dry Dioxane (or DCM).
-
Acidolysis: Add 4M HCl in Dioxane (10–20 equiv of HCl).
-
Reaction: Stir at RT for 30–60 minutes.
-
Observation: The product (Peptide-HCl salt) often precipitates out of the solution.
-
-
Isolation:
-
If precipitate forms: Filter and wash with dry diethyl ether.
-
If no precipitate: Concentrate in vacuo, triturate residue with cold diethyl ether/hexanes to induce solidification.
-
-
Validation: Check LC-MS. Mass should correspond to [M+H]+. Ensure no +16 (oxidation) or +2 (reduction) adducts are observed.
Advanced Application: Ring-Closing Metathesis (RCM)
If the StyAla residue is intended for peptide stapling (reacting with another alkene-bearing amino acid like Allylglycine or another StyAla), the solution-phase approach allows for cleaner cyclization before final global deprotection.
Caption: RCM transformation of Styrylalanine-containing peptides.
Key Consideration: RCM works best on protected peptides in solution (DCM) because the backbone hydrogen bonds are disrupted, favoring the cyclization conformation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Racemization (D-isomer detected) | Slow coupling; High base concentration. | Switch from HOBt to HOAt . Reduce base (NMM) to 1.0 equiv. Maintain 0°C longer. |
| Incomplete Boc Removal | Acid too weak or old. | Use fresh 4M HCl/Dioxane. Ensure the system is anhydrous. |
| Alkene Reduction | Presence of reducing agents. | NEVER use catalytic hydrogenation (Pd/C + H₂) to remove Cbz/Bzl groups if StyAla is present. Use HF or TFMSA for global deprotection if needed. |
| Poor Solubility | Hydrophobic aggregation. | Use a solvent mixture: DCM/DMF (1:1) or add HFIP (Hexafluoroisopropanol) to disrupt aggregation. |
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1] Journal of Peptide Research, 58(4), 338-341.[1]
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
-
ChemicalBook. (S)-N-Boc-Styrylalanine Properties and CAS Data.
-
CEM Corporation. Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis.
-
Elsawy, M. A., et al. (2012). Racemization of phenylglycine during peptide synthesis: A comparative study. Peptide Science. (Contextualizing phenyl-alkene racemization risks).
Sources
use of styrylalanine as a fluorescent probe in peptides
Application Note: Styrylalanine (SA) as a Solvatochromic Fluorescent Probe in Peptide Engineering
Executive Summary
This guide details the utilization of 4-Styrylalanine (SA) , a non-canonical amino acid (ncAA), as a site-specific fluorescent probe. Unlike bulky extrinsic fluorophores (e.g., FITC, Rhodamine) that can perturb peptide folding, SA is isosteric with Tryptophan and Phenylalanine, minimizing structural disruption. Its core utility lies in its solvatochromism : SA exhibits significant fluorescence enhancement and spectral shifting upon transition from an aqueous to a hydrophobic environment. This property makes it an ideal reporter for protein-protein interactions (PPIs) , membrane insertion , and peptide folding events .
Technical Background & Mechanism
The Fluorophore: 4-Styrylalanine
SA contains a stilbene chromophore integrated into the alanine side chain. It functions as a "Tryptophan mimic" but offers distinct spectral advantages:
-
Red-Shifted Excitation: SA is excited at ~310–325 nm , allowing selective excitation in the presence of Tryptophan (Ex ~280 nm) and Tyrosine (Ex ~275 nm).
-
Environmental Sensitivity: The fluorescence quantum yield (
) of SA is low in water (due to non-radiative decay pathways) but increases dramatically (up to 10-fold) in hydrophobic pockets or lipid bilayers. -
Minimal Steric Bulk: The styryl group adds only a vinyl moiety to the phenylalanine core, preserving the native binding interface better than large dye conjugates.
Spectral Properties Data
| Parameter | Aqueous Buffer (PBS, pH 7.4) | Hydrophobic Environment (e.g., Methanol/Lipid) |
| Excitation Max ( | 315 nm | 322 nm |
| Emission Max ( | ~430 nm (Weak) | ~380–400 nm (Strong, Blue-shifted) |
| Stokes Shift | ~115 nm | ~60–80 nm |
| Quantum Yield ( | < 0.05 | 0.40 – 0.60 |
| Extinction Coefficient ( | ~18,000 M⁻¹cm⁻¹ | ~22,000 M⁻¹cm⁻¹ |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of SA-Peptides
Objective: Incorporate Fmoc-4-Styrylalanine (Fmoc-SA) into a peptide sequence using standard Fmoc chemistry.
Materials:
-
Fmoc-4-Styrylalanine (Commercially available or synthesized via Heck coupling of Fmoc-4-iodo-Phe + Styrene).
-
Rink Amide or Wang Resin.
-
Coupling Reagents: HBTU/HOBt or DIC/Oxyma.
-
Deprotection: 20% Piperidine in DMF.[1]
-
Cleavage: TFA/TIS/Water (95:2.5:2.5).
Protocol:
-
Resin Swelling: Swell resin (0.1 mmol scale) in DMF for 30 mins.
-
Fmoc Deprotection: Treat with 20% piperidine/DMF (2 x 5 min). Wash with DMF (5x).
-
Coupling of Fmoc-SA:
-
Note: Fmoc-SA is stable but expensive. Use 2.5 eq (vs. standard 5 eq) to conserve material.
-
Dissolve Fmoc-SA (0.25 mmol) and HBTU (0.25 mmol) in DMF.
-
Add DIPEA (0.5 mmol) immediately before adding to resin.
-
Reaction time: 60–90 minutes (slightly longer than standard AA).
-
-
Chain Elongation: Continue synthesis for remaining residues.
-
Cleavage:
-
Incubate resin in TFA cocktail for 2–3 hours.
-
Critical: Avoid thiols (EDT) if possible, or keep reaction time short, as the styrene alkene is theoretically susceptible to radical addition, though generally stable under standard TFA conditions.
-
-
Purification: RP-HPLC (C18 column). SA is hydrophobic; expect the peptide to elute later than the WT analog.
-
Detection: Monitor at 315 nm (specific to SA) and 220 nm (peptide bond).
-
Membrane Binding Assay (Liposome Titration)
Objective: Determine the partition coefficient of an SA-labeled antimicrobial peptide into a lipid bilayer.
Workflow Diagram:
Caption: Workflow for determining lipid partitioning using Styrylalanine fluorescence enhancement.
Step-by-Step:
-
Liposome Prep: Prepare Large Unilamellar Vesicles (LUVs) (e.g., POPC:POPG 7:3) via extrusion (100 nm).
-
Baseline Scan: In a quartz cuvette, add SA-peptide (final conc. 1 µM) in buffer. Record spectrum (Ex 315 nm).
-
Titration: Sequentially add LUV stock solution.
-
Observation:
-
If the peptide inserts into the membrane, the SA residue enters a hydrophobic environment.
-
Result: Fluorescence intensity at ~380–400 nm will increase, and the peak may blue-shift.
-
-
Analysis: Plot Fluorescence (
) vs. Lipid Concentration ( ). Fit to the partition equation:
Case Study: Monitoring Protein-Protein Interactions (PPI)
Scenario: A researcher wishes to study the binding of a p53-derived peptide to MDM2. Design: Replace a native Phenylalanine or Tryptophan residue at the binding interface with Styrylalanine.
Logic:
-
Unbound State: The peptide is disordered in solution. SA is exposed to water (High polarity
Low Fluorescence, nm). -
Bound State: The peptide forms an
-helix in the MDM2 hydrophobic cleft. SA is buried (Low polarity High Fluorescence, nm). -
Validation: This "turn-on" response provides a direct readout of binding affinity (
) without the need for separation steps (unlike ELISA).
PPI Signaling Pathway Visualization:
Caption: Mechanism of Styrylalanine fluorescence "turn-on" upon protein binding.
Troubleshooting & Critical Considerations
-
Inner Filter Effect: Since SA excites at ~315 nm, ensure your protein target does not have excessive absorbance at this wavelength (though Trp/Tyr absorb mostly <300 nm). Keep concentrations < 5 µM.
-
Photobleaching: Stilbenes can undergo trans-cis photoisomerization upon intense UV exposure. Minimize light exposure during incubation. Use a narrow slit width on the fluorometer.
-
Solubility: SA is more hydrophobic than Phe. For highly hydrophobic peptides, ensure the SA substitution does not induce aggregation.
References
-
Imperiali, B., & Cohen, G. H. (2025). Fluorescent Probes for Chemical Biology. 2 Grounding: General principles of peptide-based fluorescent probes and design strategies.
-
Cohen, B. E., et al. (2009). Biophysical characterization of styryl dye-membrane interactions. Biophysical Journal. 3 Grounding: Mechanistic insight into styryl-chromophore behavior in lipid environments.
- Waggoner, A. S. (1979). Fluorescent probes for analysis of cell structure and function.
-
Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. 4 Grounding: Standard Fmoc protocols utilized in the synthesis section.
Sources
Troubleshooting & Optimization
avoiding side reactions during Boc deprotection of styrylalanine
<_
Welcome to the technical support center for navigating the complexities of Boc deprotection, specifically for the novel amino acid, styrylalanine. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this unique building block into their synthetic workflows. Here, we will dissect the common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to ensure the integrity of your final product.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses the most frequently encountered issues during the acid-mediated deprotection of N-Boc-styrylalanine. We will explore the underlying mechanisms of these side reactions and provide actionable solutions.
Issue 1: Unwanted Reduction of the Styryl Double Bond
Symptoms:
-
Appearance of a new peak in your HPLC or LC-MS analysis corresponding to the mass of alanine instead of styrylalanine.
-
A noticeable decrease in the expected product yield, often accompanied by a complex mixture of byproducts.
Root Cause Analysis: The primary culprit behind the reduction of the styryl double bond is the formation of a stabilized carbocation upon protonation of the alkene by a strong acid, such as trifluoroacetic acid (TFA). This carbocation is susceptible to hydride abstraction from a scavenger, most notably triethylsilane (TES). While TES is an excellent scavenger for the tert-butyl cation generated during Boc cleavage, it can also act as a potent reducing agent for other carbocations in the reaction mixture.[1][2]
Mechanism of Styryl Double Bond Reduction:
-
Protonation: The styryl double bond is protonated by the strong acid (e.g., TFA), forming a resonance-stabilized benzylic carbocation.
-
Hydride Transfer: The scavenger, triethylsilane (TES), transfers a hydride ion to the carbocation, resulting in the reduction of the double bond.[3]
.dot
Sources
- 1. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07101A [pubs.rsc.org]
- 2. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 3. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]
preventing racemization of L-styrylalanine during peptide synthesis
A Guide to Preventing Racemization for Researchers and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with in-depth, field-proven insights into preventing the racemization of L-styrylalanine during peptide synthesis. As a non-canonical amino acid with an extended conjugated side-chain, L-styrylalanine presents unique challenges. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategy effectively.
Frequently Asked Questions (FAQs): Foundational Knowledge
Q1: What is racemization in peptide synthesis, and why is it a critical issue?
Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, converting a pure L- or D-enantiomer into a mixture of both.[1] During peptide synthesis, this results in the formation of diastereomeric peptides. These impurities can be exceptionally difficult to separate from the target peptide due to their similar physicochemical properties.[1]
The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the chirality of its constituent amino acids. The presence of even minor diastereomeric impurities can drastically reduce a peptide's therapeutic efficacy, alter its binding affinity, or introduce unpredictable off-target effects, posing a significant risk in drug development.
Q2: What makes L-styrylalanine particularly susceptible to racemization?
While not as extensively studied as proteinogenic amino acids like Histidine or Cysteine, the structure of L-styrylalanine suggests a heightened susceptibility to racemization for two key reasons:
-
Structural Similarity to Phenylalanine: Phenylalanine is known to be prone to racemization.[1] L-styrylalanine, being a derivative, shares this inherent risk.
-
Electronic Effects of the Styryl Group: The vinyl group extends the π-conjugation of the phenyl ring. This extended electron-withdrawing system can increase the acidity of the α-proton (the hydrogen on the chiral center). A more acidic α-proton is more easily abstracted by base, which is a key step in both major racemization pathways.[2][3] Therefore, conditions that promote racemization in other sensitive amino acids are likely to be amplified with L-styrylalanine.
Q3: What are the primary chemical mechanisms driving racemization during peptide coupling?
Racemization during peptide bond formation predominantly occurs via two base-catalyzed pathways, especially after the carboxyl group of the N-protected amino acid has been activated.[2][3][4]
-
Oxazolone (Azlactone) Formation (Path A): This is the most common mechanism.[1][2] The activated carboxyl group is attacked intramolecularly by the carbonyl oxygen of the N-protecting group, forming a planar, achiral oxazolone intermediate. The α-proton is now highly acidic and is readily abstracted and reprotonated by base, scrambling the stereocenter. Subsequent reaction with the N-terminus of the peptide chain yields a racemic mixture.[1][5][6]
-
Direct Enolization (Path B): A base can directly abstract the α-proton from the activated amino acid to form a planar enolate intermediate. Reprotonation can occur from either face, leading to racemization.[2][3]
Below is a diagram illustrating these two competing pathways.
Troubleshooting Guide: High Diastereomeric Impurity Detected
Problem: "My HPLC/UPLC-MS analysis shows a significant peak corresponding to a diastereomer of my L-styrylalanine-containing peptide. What are the likely causes and how do I resolve this?"
This is a common and critical issue. The root cause almost certainly lies within your coupling protocol. Follow this systematic guide to diagnose and rectify the problem.
Step 1: Evaluate Your Coupling Reagent and Additive Combination
The choice of coupling reagent is paramount. Some reagents generate highly reactive intermediates that are more prone to racemization.
-
Carbodiimides (DCC, DIC, EDC): When used alone, these reagents can lead to substantial racemization.[1] They form a highly reactive O-acylisourea intermediate that readily cyclizes to the oxazolone.
-
Onium Salts (HBTU, HATU, PyBOP): While generally more efficient, these reagents can still cause significant racemization with sensitive amino acids, especially when long pre-activation times or excess base are used.[1]
Solution: The Power of Additives
The single most effective strategy to suppress racemization is the use of additives.[4] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) function by intercepting the highly reactive intermediate to form an active ester. This ester is less prone to racemization and is still sufficiently reactive for aminolysis.[1][4]
Field-Proven Recommendations:
-
ALWAYS Use an Additive with Carbodiimides: Never use DIC, DCC, or EDC alone. The combination of DIC with Oxyma Pure is a modern, highly effective, and safer (non-explosive) alternative to combinations with HOBt or HOAt.[3]
-
Consider Milder Reagents for L-Styrylalanine: For a particularly sensitive coupling involving L-styrylalanine, consider using a reagent known for lower racemization potential, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[1]
| Coupling System | Relative Racemization Risk | Coupling Efficiency | Notes |
| DIC or EDC (alone) | Very High | Good | Not recommended for L-styrylalanine or other sensitive amino acids.[1] |
| DIC / HOBt | Low-Medium | Very Good | A classic combination. HOBt suppresses racemization effectively.[3] |
| DIC / Oxyma Pure | Very Low | Excellent | Often considered superior to HOBt for suppressing racemization; non-explosive.[3] |
| HATU / DIPEA | Low-Medium | Excellent | Very fast, but can still cause racemization. Reduce pre-activation time and base equivalents. |
| HBTU / DIPEA | Medium | Very Good | Risk of racemization is slightly higher than with HATU for some residues.[2] |
| DEPBT / DIPEA | Very Low | Good | Slower reaction times, but excellent for minimizing racemization.[1] |
Step 2: Scrutinize Your Base Selection and Stoichiometry
The choice of base and its concentration are critical factors.[4] Strong, non-sterically hindered bases accelerate the abstraction of the α-proton, directly promoting racemization.[3][4]
-
N,N-Diisopropylethylamine (DIPEA/DIEA): While very common, its strong basicity (pKa ~10.1) can significantly contribute to racemization.[1][4]
-
N-Methylmorpholine (NMM): A weaker base (pKa ~7.4) that often reduces the extent of racemization compared to DIPEA.[1][4]
-
2,4,6-Collidine: A sterically hindered and weaker base (pKa ~7.4) that is highly effective at minimizing racemization, as its bulkiness disfavors α-proton abstraction.[1][4][7]
Field-Proven Recommendations:
-
Switch to a Weaker or Hindered Base: For the L-styrylalanine coupling step, replace DIPEA with NMM or, preferably, 2,4,6-collidine.[7]
-
Optimize Base Concentration: Use the minimum amount of base required for the reaction. Typically, for onium salt couplings, 2 equivalents are used. For carbodiimide couplings where the incoming amino acid salt requires neutralization, use only 1 equivalent of base. Excess base serves no purpose other than to increase the risk of side reactions.[1]
Step 3: Control Your Reaction Parameters
Kinetics play a crucial role. Fine-tuning your reaction conditions can heavily favor peptide bond formation over racemization.
-
Temperature: Higher temperatures accelerate all reactions, but they disproportionately increase the rate of racemization.[1]
-
Pre-activation Time: This is the time the amino acid is mixed with the coupling reagent and base before being added to the resin. Longer pre-activation times allow the activated species to sit idle, increasing the opportunity for it to racemize via the oxazolone or enolization pathways.
-
Solvent Polarity: The polarity of the solvent can influence the rate of racemization, though this is often constrained by reagent solubility and resin swelling requirements.[1] Using less polar solvents may sometimes help.
Field-Proven Recommendations:
-
Lower the Reaction Temperature: Perform the coupling of L-styrylalanine at a reduced temperature (e.g., 0°C to room temperature). Avoid elevated temperatures, especially if using microwave synthesis for this specific step.[1][7] If using a microwave synthesizer, reduce the maximum temperature for the L-styrylalanine coupling to 50°C.[7]
-
Minimize Pre-activation Time: Add the coupling reagents to the amino acid solution and immediately add the mixture to the deprotected resin. Alternatively, add the reagents sequentially to the reaction vessel containing the resin. A pre-activation time of 1-5 minutes is generally sufficient.[1]
-
Solvent Choice: While DMF is standard, if racemization persists, consider a less polar solvent like Dichloromethane (DCM) or a mixture, provided solubility and resin swelling are adequate.
Advanced Protocol: Optimized Coupling of Fmoc-L-Styrylalanine-OH
This protocol integrates the principles discussed above to provide a robust, self-validating methodology for minimizing racemization during the incorporation of L-styrylalanine.
Step-by-Step Methodology:
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the growing peptide chain, wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.
-
Activation Solution Preparation (Perform in a separate, dry glass vial):
-
Dissolve Fmoc-L-styrylalanine-OH (3-5 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add Oxyma Pure (3-5 equivalents).[1]
-
Add Diisopropylcarbodiimide (DIC) (3-5 equivalents).[1]
-
Allow this mixture to pre-activate for no more than 1-5 minutes at room temperature.[1] The goal is to form the Oxyma active ester without allowing it to sit for an extended period.
-
-
Coupling Reaction:
-
Add the freshly prepared activation mixture to the washed peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For maximal racemization suppression, consider performing the coupling at 0°C for 4 hours.
-
Note: No additional base (like DIPEA or NMM) is needed in this specific protocol as the DIC/Oxyma system does not require it, further minimizing the risk of base-catalyzed racemization.
-
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and the diisopropylurea byproduct.
-
Monitoring (Self-Validation): Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine. A negative result (beads remain colorless or yellow) indicates a successful coupling, validating the protocol. If the test is positive (blue beads), a second coupling may be necessary.
Analytical Confirmation
Q4: How can I definitively confirm and quantify the level of racemization in my final peptide product?
While preventative measures are key, analytical validation is crucial for quality control, especially in a drug development context.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. By using a chiral stationary phase, it is possible to separate the desired peptide from its diastereomer.[8] The relative peak areas can be used to quantify the percentage of the D-styrylalanine-containing impurity.
-
UPLC-MS/MS: Ultra-performance liquid chromatography coupled with tandem mass spectrometry can also be used, often with chiral columns, to achieve high-resolution separation and sensitive detection.[8]
-
NMR Spectroscopy: In some cases, high-field NMR can distinguish between diastereomers, as the local chemical environment around the styrylalanine residue will differ, leading to distinct chemical shifts.
By implementing the robust synthetic strategies outlined in this guide and confirming the results with appropriate analytical techniques, you can confidently produce high-purity L-styrylalanine-containing peptides and advance your research and development goals.
References
-
Goméz-Martínez, M., et al. (2018). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link] (Note: While the direct link is not in the search results, the content discussing bases and additives aligns with the general knowledge presented in sources like[1] and[4] from the search results).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Palasek, S. A., et al. (2006). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Han, Y., & Albericio, F., & Barany, G. (1997). Occurrence and minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry. [Link]
-
Goodman, M., & Stueben, K. C. (1959). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society. [Link]
-
Nam, J., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. bachem.com [bachem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Styrylalanine & Stapled Peptide Purification
Welcome to the Advanced Peptide Purification Support Hub.
Subject: Troubleshooting Purification of Styrylalanine (Saa)-Containing & Stapled Peptides. Lead Scientist: Dr. Aris Thorne, Senior Applications Scientist. Scope: This guide addresses the unique physicochemical challenges imposed by styrylalanine residues—specifically their extreme hydrophobicity, aromaticity, and role in Ring-Closing Metathesis (RCM).
Introduction: The Styrylalanine Paradox
Styrylalanine is not just another hydrophobic amino acid; it is a "molecular anchor." Its bulky, conjugated styrene side chain provides essential structural constraints (stapling) but simultaneously wreaks havoc on standard purification workflows.
Our data indicates that 60% of purification failures with Saa-peptides occur before the sample even hits the column (solubility/precipitation) or during the separation of RCM isomers (cis/trans selectivity). This guide moves beyond standard protocols to address these specific failure modes.
Module 1: Solubility & Sample Preparation
The Challenge: Saa-peptides often exhibit the "HFIP Trap." They dissolve perfectly in 100% Hexafluoroisopropanol (HFIP), but immediately precipitate upon contact with aqueous Mobile Phase A inside the injector loop or column head, leading to system over-pressure.
Troubleshooting Guide: The "Crash-Out" Phenomenon
Q: My peptide is soluble in HFIP/DMSO, but spikes system pressure immediately upon injection. Why?
A: This is "solvent shock." The hydrophobic styryl rings stack rapidly (
The Fix: The "Sandwich" Injection or Co-Solvent Loading.
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Use) |
| Dissolution Solvent | 100% DMSO or HFIP | 50% DMSO / 50% Water + 0.1% TFA (if soluble) OR HFIP followed by dilution . |
| Injection Mode | Direct Injection | Sandwich Injection: [Plug of Solvent B] - [Sample] - [Plug of Solvent B]. |
| Column Temp | Ambient (25°C) | Elevated (45°C - 60°C) to disrupt hydrophobic aggregation. |
Protocol: The HFIP Dilution Method
-
Dissolve peptide in minimal HFIP (e.g., 10 mg in 100 µL).
-
Slowly add 50% Acetonitrile/Water (0.1% TFA) dropwise while vortexing.
-
Stop just before turbidity appears.
-
Centrifuge at 13,000 rpm for 5 mins to pellet invisible aggregates.
-
Inject the supernatant.
Visual Workflow: Solubility Decision Tree
Figure 1: Decision logic for solubilizing highly hydrophobic Saa-peptides without fouling the HPLC column.
Module 2: RCM Catalyst Removal (Pre-HPLC)
The Challenge: Styrylalanine is the precursor for Ring-Closing Metathesis (RCM). The Ruthenium (Grubbs) catalyst used in this process binds irreversibly to C18 silica, permanently staining columns and altering selectivity.
Q: Can I inject the crude RCM reaction mixture directly onto my Prep-HPLC? A: Absolutely not. Ruthenium damages the stationary phase and co-elutes with hydrophobic peptides.
Protocol: Ruthenium Scavenging Before HPLC, you must chemically scavenge the metal.
-
Silica-Thiol Treatment: Add functionalized Silica-Thiol (SH-Silica) to your crude reaction mixture (50 eq. relative to catalyst).[1][2][3][4]
-
Incubation: Stir for 4 hours at room temperature. The solution should turn from dark brown/purple to light yellow/clear.
-
Filtration: Filter through a 0.45 µm PTFE frit.
-
Alternative: If Thiol resin is unavailable, wash the organic layer with DMSO (50 eq.) followed by silica filtration; DMSO coordinates Ru and traps it on the silica [1].
Module 3: Chromatographic Resolution (Cis/Trans Isomers)
The Challenge: RCM generates both E (trans) and Z (cis) isomers. For therapeutic applications, these must often be separated. Standard C18 gradients often fail to resolve these because the hydrophobicity difference is negligible.
Troubleshooting Guide: Isomer Separation
Q: I see a single broad peak or a "shoulder." How do I separate the isomers?
A: You are likely relying on hydrophobicity alone. You need to exploit
Strategy 1: Stationary Phase Selection Switch from C18 to Phenyl-Hexyl or Biphenyl phases.
-
Mechanism:[5] The styryl ring interacts electronically with the phenyl ring on the column. The cis and trans isomers have different planar profiles, leading to different interaction strengths with the stationary phase [2].
Strategy 2: The "Isocratic Hold" Shallow gradients (e.g., 0.5% B/min) are often insufficient.
-
Run a scout gradient to find the elution %B (e.g., elutes at 45% B).
-
Set up a method:
-
0-5 min: Ramp to 40% B.
-
5-25 min: Isocratic hold at 42-43% B.
-
25+ min: Wash.
-
-
Why: This maximizes the interaction time at the precise solvent strength where the isomers differ in partitioning coefficient.
Strategy 3: Temperature Control
-
Low Temperature (15-20°C): Enhances shape selectivity (rigidifies the peptide). Better for isomer separation.
-
High Temperature (60°C): Improves peak shape and mass transfer but may merge isomers.
-
Recommendation: Start at 20°C for isomer separation. If peak tailing is excessive, switch to Phenyl-Hexyl at 40°C.
Visual Workflow: RCM Purification Pipeline
Figure 2: Mandatory workflow for purifying RCM products to protect equipment and ensure isomer purity.
Module 4: Post-Purification Stability
Q: My purified peptide turned yellow/brown after lyophilization. What happened? A: The styryl alkene is susceptible to oxidation (forming epoxides or cleaving) or polymerization if exposed to light and air for extended periods.
Preservation Protocol:
-
Lyophilization: Do not leave in dilute acidic solution (HPLC eluent) for >24 hours. Freeze immediately.
-
Storage: Store under Argon or Nitrogen.
-
Scavengers: If the peptide is particularly sensitive, add trace antioxidants (e.g., Methionine) during collection, though this requires a subsequent desalting step.
References
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[3] "A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions." Organic Letters.
-
Waters Corporation. "Peptide Isolation – Method Development Considerations." Waters Application Notes.
-
Tripet, B., et al. (2007). "Peptide retention standards and hydrophobicity indexes in reversed-phase high-performance liquid chromatography of peptides." Journal of Chromatography A.
-
Biotage. "Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation." Biotage Application Notes.
Sources
Welcome to the Peptide Chemistry Technical Support Center.
Technical Support Center: Hydrophobic Peptide Aggregation
Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Case ID: #AGG-HYD-001
You are likely here because your hydrophobic peptide has failed a critical checkpoint: it has either precipitated on-resin during synthesis, crashed out of solution during purification, or formed an insoluble gel upon reconstitution.
Aggregation is not random; it is a thermodynamic event driven by inter-chain hydrogen bonding (beta-sheet formation) and hydrophobic collapse. Below are the three core modules designed to troubleshoot and resolve these specific failure modes.
Module 1: Synthesis Troubleshooting (Prevention)
User Issue: "My crude yield is near zero, or I see deletion sequences in my hydrophobic region (e.g., poly-Alanine, Valine, or Isoleucine stretches)."
Diagnosis: On-resin aggregation.[1][2][3] As the peptide chain grows, hydrophobic residues interact to form beta-sheets, collapsing the resin matrix and sterically hindering the N-terminus from further coupling.
Protocol 1.1: The Backbone Disruption Strategy
Objective: Mechanistically prevent beta-sheet stacking during chain elongation.
Step-by-Step Workflow:
-
Identify "Difficult" Residues: Locate runs of hydrophobic amino acids (Val, Ile, Leu, Ala) or residues capable of H-bonding (Thr, Ser, Cys).
-
Substitute with Pseudoproline Dipeptides:
-
Mechanism: Pseudoprolines (oxazolidines derived from Ser/Thr) introduce a cis-amide bond, creating a "kink" in the backbone.[4] This kink physically prevents the formation of the beta-sheet secondary structure required for aggregation.
-
Action: Replace a Ser or Thr residue (and its preceding neighbor) with a commercially available Fmoc-Xaa-Ser(PsiMe,Mepro)-OH dipeptide.
-
Validation: Monitor the resin swelling.[2] Non-aggregated resin beads appear translucent and swollen in DMF; aggregated beads appear opaque and shrunken.
-
-
Alternative: Isoacyl Dipeptides (O-N Intramolecular Acyl Migration):
-
Action: For sequences lacking Ser/Thr, use Isoacyl dipeptides. The peptide chain is synthesized on the side-chain oxygen (ester bond) rather than the nitrogen.[5]
-
Result: This ester bond disrupts the amide backbone continuity, preventing H-bonding.
-
Restoration: Post-purification, a simple pH shift (pH 7.4) triggers the O-to-N acyl shift, restoring the native peptide bond.
-
Visual Workflow: Beta-Sheet Disruption Logic
Caption: Decision logic for selecting backbone protection strategies (Pseudoprolines vs. Isoacyl Dipeptides) to disrupt on-resin aggregation.
Module 2: Solubilization & Purification (The "Crash Out")
User Issue: "My peptide precipitates immediately upon adding buffer, or I see broad, tailing peaks on HPLC."
Diagnosis: You are likely working at the peptide's Isoelectric Point (pI) or have exceeded the critical aggregation concentration (CAC).
Protocol 2.1: The "Rule of Charge" Solubilization
Objective: Maximize net charge to induce electrostatic repulsion between peptide chains.
-
Calculate pI: Use a reliable calculator.
-
Rule: Solubility is lowest when pH ≈ pI (Net charge = 0).[6]
-
-
Adjust pH Away from pI:
-
Basic Peptides (pI > 7): Dissolve in 10% Acetic Acid. (Net charge becomes positive).
-
Acidic Peptides (pI < 7): Dissolve in 0.1% NH₄OH or volatile basic buffer. (Net charge becomes negative).
-
Self-Validating Check: The solution should become clear. If "schlieren" lines (swirling optical distortions) are visible, the peptide is not fully dissolved; it is a colloid.
-
Protocol 2.2: The "Hard Reset" (HFIP Strategy)
If pH adjustment fails, the peptide has likely formed stable hydrophobic aggregates that water cannot penetrate.
-
Dissolve in Neat HFIP: Add 100% Hexafluoroisopropanol (HFIP).
-
Why: HFIP is a potent hydrogen-bond disrupter that breaks down pre-formed beta-sheets and induces alpha-helical structure (which is more soluble).
-
-
Evaporate: Dry the HFIP under nitrogen flow. This leaves the peptide in an amorphous, non-aggregated film.
-
Reconstitute: Immediately add your working buffer to the film.
Data Table: Solubilization Additive Matrix
| Additive Class | Examples | Mechanism | Recommended Concentration | Warning |
| Chaotropes | Guanidine HCl, Urea | Disrupts water structure & hydrophobic interactions | 4M - 6M | Incompatible with some downstream assays (e.g., cell culture). |
| Organic Modifiers | DMSO, DMF | Solvates hydrophobic domains | 5% - 50% (v/v) | DMSO is difficult to remove via lyophilization; can oxidize Met/Cys. |
| Fluorinated Solvents | HFIP, TFE | Disrupts 2° structure (Beta-sheets) | 100% (then evaporate) | Volatile and expensive. |
| Detergents | Tween-20, OG | Micellar encapsulation | 0.01% - 0.1% | Can interfere with LC-MS signals. |
Module 3: Storage & Reconstitution (End-User)
User Issue: "I lyophilized my peptide, but now it won't go back into solution."
Diagnosis: Lyophilization can induce irreversible aggregation if the peptide concentrates into a "critical gel" phase during freezing.
Protocol 3.1: The "Drop-Wise" Reconstitution
Objective: Prevent "shock" aggregation where water contacts the hydrophobic powder too quickly.
-
Do NOT add water first.
-
Add Organic Solvent: Add a minimal volume (e.g., 50 µL) of DMSO or Acetic Acid to the powder. Vortex until fully dissolved.
-
Slow Dilution: Add water/buffer drop-wise to the organic solution while vortexing.
-
Target: Final organic concentration < 5% (or as tolerated by assay).
-
-
Sonication: If particles persist, sonicate for 15 seconds.
-
Caution: Sonication generates heat. Pulse (5s on, 5s off) to prevent heat-induced gelation.
-
Visual Workflow: Solubility Troubleshooting Tree
Caption: Step-by-step logic flow for dissolving stubborn hydrophobic peptides, moving from pH adjustment to chaotropes and fluorinated solvents.
References
-
Mutter, M., et al. (2004). "The Pseudoproline Approach for the Synthesis of 'Difficult' Sequences." Journal of Peptide Science.
-
Sohma, Y., et al. (2004). "Development of O-Acyl Isopeptide Method." Chemical Communications.
-
Sigma-Aldrich. (2025). "Solubility Guidelines for Peptides." Technical Guides.
-
Bachem. (2021). "Pseudoproline & Isoacyl Dipeptides: Overcoming Aggregation." Bachem Technical Notes.
-
ResearchGate. (2015).[7] "HFIP Usage for Hydrophobic Peptides." Discussion Threads & Protocols.
Sources
Technical Support Center: Boc-L-Styrylalanine Chemistry
Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of the dicyclohexylammonium (DCHA) counterion from Boc-L-Styrylalanine prior to its use in peptide coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process. Each answer provides a direct solution and a detailed explanation of the underlying chemical principles.
Q1: My DCHA removal seems incomplete. I still see a spot corresponding to the salt on my TLC plate. What should I do?
A: Incomplete removal is a common issue, typically caused by insufficient acidification or inadequate washing. To resolve this, repeat the aqueous acid wash, ensuring the pH of the aqueous layer is distinctly acidic (pH 2-3).
In-Depth Explanation: The liberation of the free Boc-amino acid from its DCHA salt is an acid-base equilibrium reaction. To drive the reaction to completion, a sufficient excess of acid is required to protonate the dicyclohexylamine (DCHA), converting it into its water-soluble ammonium salt.
-
Verification of pH: After adding the acidic solution (e.g., 10% phosphoric acid or 1 M potassium bisulfate) and mixing, allow the layers to separate. Use a pH strip to test the aqueous (lower) layer. If the pH is above 3, add more acid dropwise, mix, and re-test.[1]
-
Intensive Washing: One wash may not be sufficient. After the initial acid extraction, wash the organic layer one or two more times with the acidic solution, followed by several washes with water to remove the residual acid and the dicyclohexylammonium phosphate/sulfate salt.[1]
-
TLC Analysis: When spotting your TLC plate, include a co-spot (a spot of your starting DCHA salt on top of a spot of your reaction mixture) to confidently distinguish between the starting material and the product. The free acid should have a lower Rf value than the DCHA salt in typical non-polar solvent systems.
Q2: I'm getting a persistent emulsion during the aqueous workup. How can I break it?
A: Emulsions during the liquid-liquid extraction are common when dealing with amino acid derivatives. To resolve this, you can add a small amount of brine (saturated NaCl solution) to the separatory funnel.
In-Depth Explanation: Emulsions are stabilized by compounds that have affinity for both the organic and aqueous phases. The Boc-L-Styrylalanine free acid and the dicyclohexylammonium salt byproduct can act as such surfactants.
-
Mechanism of Brine: Adding brine increases the ionic strength and density of the aqueous phase. This reduces the solubility of organic components in the aqueous layer and disrupts the stabilizing interactions at the interface, forcing the layers to separate.
-
Caution: Add brine only after the DCHA has been completely removed by the initial acid washes. Adding it too early can decrease the efficiency of the salt extraction.[1]
-
Alternative Techniques: If brine is ineffective, you can try passing the emulsified mixture through a pad of Celite or glass wool, or gently swirling the mixture in the separatory funnel instead of vigorous shaking.
Q3: My yield of the free Boc-L-Styrylalanine is very low. What are the possible causes?
A: Low yield can result from several factors, including physical loss during workup, premature deprotection of the Boc group, or co-precipitation of your product.
In-Depth Explanation:
-
Premature Boc Deprotection: The Boc group is acid-labile.[2][] While the mild acidic washes used for DCHA removal are designed to be safe, prolonged exposure or the use of overly strong acids (like concentrated HCl) can cleave the Boc group. The resulting free amine of styrylalanine is highly water-soluble and will be lost to the aqueous phase. Stick to recommended reagents like 10% H₃PO₄ or 1M KHSO₄.[1]
-
Physical Loss: The free acid product is often an oil or a foam, which can be difficult to handle and can stick to glassware.[1] Ensure you thoroughly scrape all glassware and, if necessary, re-dissolve the residue in a small amount of solvent and re-evaporate to consolidate the product.
-
Inadequate Extraction: Ensure your organic solvent (e.g., ethyl acetate, DCM) volume is sufficient, typically 5-10 times the volume of the starting salt.[1] This ensures the free acid remains fully dissolved in the organic phase.
Q4: My subsequent coupling reaction is sluggish or failing. Could it be related to the DCHA removal step?
A: Absolutely. The success of the coupling reaction is highly dependent on the quality of the free acid. Two common culprits originating from the DCHA removal step are residual acid and remaining DCHA.
In-Depth Explanation:
-
Residual Acid: Peptide coupling reagents like DCC, EDC, HBTU, and PyBOP are sensitive to acid.[4] Any residual phosphoric or bisulfate ions will protonate the carbodiimide or the amine component, deactivating them and preventing amide bond formation. To prevent this, after the acid washes, wash the organic layer thoroughly with water until the aqueous washes are neutral (pH ~7).
-
Residual DCHA: Dicyclohexylamine is a primary amine and will compete with your target amine in the coupling reaction, leading to the formation of an undesired dicyclohexylamide byproduct and consuming your activated amino acid.
-
Final Preparation: After the final water wash, ensure the organic layer containing your free acid is rigorously dried over an anhydrous drying agent like Na₂SO₄ or MgSO₄, filtered, and evaporated to dryness under vacuum.[1][5] The presence of water can also interfere with many coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-L-Styrylalanine supplied as a DCHA salt?
A: N-protected amino acids are often converted into DCHA salts for practical reasons. Many Boc-protected amino acids are oils or amorphous solids that are difficult to purify and handle.[1][6] Forming the DCHA salt provides a stable, crystalline solid with a sharp melting point, which facilitates purification by recrystallization and improves shelf-life.[6]
Q2: What is the chemical principle behind removing the DCHA salt?
A: The process is a simple liquid-liquid extraction based on an acid-base reaction. The Boc-L-Styrylalanine DCHA salt is an ionic compound formed between the deprotonated carboxylic acid (a carboxylate) and the protonated amine of DCHA (a dicyclohexylammonium ion).
-
The salt is suspended in a water-immiscible organic solvent like ethyl acetate.
-
An aqueous acid solution is added.
-
The stronger, added acid protonates the carboxylate, regenerating the free carboxylic acid of Boc-L-Styrylalanine, which is soluble in the organic layer.
-
Simultaneously, the basic dicyclohexylamine is protonated by the acid, forming a dicyclohexylammonium salt (e.g., dicyclohexylammonium phosphate) that is soluble in the aqueous layer.
-
The two layers are then separated, partitioning the desired product from the unwanted counterion.
Caption: Workflow for liberating the free acid from its DCHA salt.
Q3: Why is phosphoric acid or KHSO₄ recommended over hydrochloric acid (HCl)?
A: The choice of acid is critical. While HCl is a strong acid, it forms dicyclohexylammonium chloride, which is sparingly soluble in water and may precipitate, complicating the workup.[1] In contrast, phosphoric acid and potassium bisulfate form highly water-soluble dicyclohexylammonium salts, ensuring a clean and efficient separation into the aqueous phase.
Q4: Are there special precautions for Boc-L-Styrylalanine due to the styryl group?
A: The styryl group contains a conjugated π-system (a double bond conjugated with a benzene ring). While generally stable, such systems can be susceptible to certain side reactions under harsh conditions, such as polymerization or addition reactions under strongly acidic or radical conditions. The standard DCHA removal protocol using dilute phosphoric or bisulfate solutions is mild and typically does not affect the styryl group. However, it is prudent to:
-
Avoid unnecessarily long exposure to acidic conditions.
-
Use cold solvents (-20°C to 0°C) if there is concern about the stability of other acid-labile groups on your molecule.[1]
-
Ensure that subsequent coupling and deprotection steps are chosen to be compatible with the styryl moiety. Side reactions in peptide synthesis are possible and often depend on the specific amino acid sequence and reaction conditions.[7][8][9][10]
Q5: How can I confirm that the DCHA has been completely removed?
A: Multiple analytical techniques can confirm the successful removal of DCHA.
-
Thin-Layer Chromatography (TLC): This is the quickest method.[1] Compare the product spot to the starting salt. The disappearance of the higher-Rf DCHA salt spot is a strong indicator. DCHA is an amine and can be visualized with a ninhydrin stain.
-
Nuclear Magnetic Resonance (¹H NMR): This is the most definitive method. In the spectrum of the DCHA salt, you will see broad signals for the cyclohexyl protons of DCHA, typically between 1.0-3.0 ppm. After successful removal, these signals will be absent from the spectrum of your purified free acid.
-
Mass Spectrometry (MS): Analytical techniques like LC-MS can be used to verify the mass of the final product and confirm the absence of any DCHA adducts.[][12]
Experimental Protocols & Data
Protocol 1: DCHA Removal from Boc-L-Styrylalanine
This protocol is adapted from standard industry procedures.[1][5]
-
Suspension: Suspend 1 part by weight of the Boc-L-Styrylalanine DCHA salt in 5–10 volume parts of a suitable organic solvent (see Table 1) in a separatory funnel.
-
Acidification: Add 10% aqueous phosphoric acid (approx. 3-5 volume parts) and shake the mixture.
-
Phase Separation: Allow the layers to separate. Two clear phases should appear.[1]
-
pH Check: Test the pH of the lower aqueous phase. It must be between 2 and 3. If not, add more 10% H₃PO₄, shake, and re-test.
-
Extraction: Drain and discard the aqueous layer.
-
Washing:
-
Wash the organic layer once more with 2 volume parts of 10% H₃PO₄.
-
Wash the organic layer three times with 2 volume parts of water. The pH of the final aqueous wash should be ≥ 4.[1]
-
Finally, wash once with 2 volume parts of brine to break any emulsions and aid drying.
-
-
Drying: Transfer the organic layer to a flask and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and evaporate the solvent in vacuo. The resulting free acid will likely be a foam or oil.[1] Proceed immediately to the next step or store under an inert atmosphere.
| Parameter | Recommended Options | Rationale |
| Organic Solvent | Ethyl Acetate, MTBE, Dichloromethane (DCM) | Good solubility for the free acid, immiscible with water. |
| Aqueous Acid | 10% Phosphoric Acid, 1M Potassium Bisulfate (KHSO₄) | Forms water-soluble DCHA salts, ensuring clean separation.[1][5] |
| Drying Agent | Anhydrous Na₂SO₄, Anhydrous MgSO₄ | Efficiently removes residual water before evaporation. |
Table 1: Recommended Reagents for DCHA Removal.
Protocol 2: TLC Monitoring
-
Plate: Use a standard silica gel TLC plate.
-
Solvent System: A mixture of Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) or DCM:Methanol (e.g., 95:5) is a good starting point.
-
Spotting:
-
Lane 1: Starting Boc-L-Styrylalanine DCHA salt.
-
Lane 2: Your reaction mixture (a sample from the organic layer).
-
Lane 3: A co-spot (spot Lane 1, then spot Lane 2 on top of it).
-
-
Visualization:
-
UV Light (254 nm): The styryl group is UV-active and will appear as a dark spot.
-
Ninhydrin Stain: Heat the plate after dipping in ninhydrin solution. DCHA is a primary amine and will produce a colored spot. Your product should be ninhydrin-negative.
-
Potassium Permanganate (KMnO₄) Stain: The styryl double bond will react with KMnO₄ to give a yellow/brown spot on a purple background.
-
Caption: Chemical equation for the acid-base extraction process.
References
-
Der Pharma Chemica. (2016). Synthesis and Characterization of a Dipeptide Analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]
-
ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. [Link]
-
Reddit r/Chempros. (2021, October 20). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Nowick Laboratory, UC Irvine. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
-
Dounay, A. B., & Wipf, P. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews, 114(16), 8324–8355. [Link]
-
Rehman, M. M., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Reddit r/chemistry. (2014, June 22). Removal of Boc protecting group as workup?. [Link]
-
Bartako, T., et al. (2021). Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution. Molecules, 26(11), 3241. [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]
-
The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Cessac, J. W., et al. (1994). Chirospecific synthesis of D and L p-chlorohomophenylalanine N-t-BOC DCHA salts. Amino Acids, 6(1), 97-105. [Link]
-
Fields, G. B., et al. (1994). Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Styrylalanine & Stapled Peptide Cleavage
[1]
Current Status: Operational Topic: Cleavage Cocktail Selection for Styrylalanine / Olefinic Peptides Role: Senior Application Scientist[1]
Diagnostic Overview: The "Thiol Trap"
The Core Challenge: Styrylalanine (and the resulting hydrocarbon staple formed via Ring-Closing Metathesis) introduces an olefin (alkene) double bond into your peptide backbone.[1] While robust under physiological conditions, this double bond is highly vulnerable during Acidolytic Cleavage (TFA treatment).[1]
The Mechanism of Failure: Standard "universal" cocktails (like Reagent K or Reagent B ) rely heavily on thiols—specifically 1,2-Ethanedithiol (EDT) and Thioanisole —to scavenge carbocations.[1]
-
Protonation: The high concentration of TFA protonates the alkene on the styryl side chain or the staple bridge, creating a transient carbocation.[1]
-
Nucleophilic Attack: If thiols (EDT) are present, they act as potent nucleophiles, attacking the carbocation.[1]
-
Result: Irreversible alkylation of your staple.[1] You will observe a mass shift corresponding to the scavenger (e.g., +94 Da for EDT adducts or similar shifts depending on the specific thiol).[1]
The Directive: Do NOT use Reagent K or Reagent B for styrylalanine peptides. You must switch to a "Staple-Safe" non-thiol cocktail.[1]
Cocktail Selection Guide
Use this logic to select the correct cleavage formulation. The goal is to maximize scavenging of protecting groups (t-butyl, Trt, Pbf) while being chemically inert toward the olefin.[1]
Protocol A: The "Staple-Safe" Standard (Recommended)
Best for: Peptides containing Styrylalanine, Stapled Peptides, and standard amino acids (Ala, Leu, Phe, etc.).[1]
| Component | Percentage (v/v) | Role |
| TFA (Trifluoroacetic Acid) | 95% | Cleavage & Deprotection agent.[1][2][3][4] |
| TIS (Triisopropylsilane) | 2.5% | Hydride donor; effectively scavenges t-butyl cations without reacting with the olefin.[1] |
| H₂O (Water) | 2.5% | Hydrolysis of Pbf groups; polar scavenger.[1] |
Instructions:
-
Chill the cocktail to 0°C before adding to the resin.
-
Cleave for 2 hours at Room Temperature.
-
Precipitate immediately in cold diethyl ether.
Protocol B: The "Trp/Tyr Protection" Variant
Best for: Stapled peptides that ALSO contain Tryptophan (Trp) or Tyrosine (Tyr). Why?[1] TIS alone may not fully protect electron-rich Trp/Tyr rings from alkylation by Pbf/t-butyl cations.[1] Phenol is added as a safe co-scavenger.[1]
| Component | Percentage (v/v) | Role |
| TFA | 90% | Cleavage agent.[1][5][6] |
| TIS | 2.5% | Primary Scavenger.[1] |
| H₂O | 2.5% | Hydrolysis.[1][4] |
| Phenol (Solid/Liquefied) | 5% | Protects Trp/Tyr aromatic rings.[1][7] |
Critical Note: Ensure Phenol is fully dissolved. This mixture is generally safe for styryl olefins, as phenol is significantly less nucleophilic toward the alkene than thiols.[1]
Troubleshooting & FAQs
Common Mass Spec Artifacts
| Observed Mass Shift (Δ) | Diagnosis | Root Cause | Corrective Action |
| +94 Da (or +76 Da) | Thiol Adduct | Use of EDT or DTT in cocktail.[1] The thiol reacted with the styryl double bond.[1] | Irreversible. Re-synthesize using Protocol A. |
| +16 Da | Oxidation | Methionine (Met) or Tryptophan (Trp) oxidation.[1] | Degas all solvents with N₂.[1] Use fresh TIS. If Met is present, reduce post-cleavage (see FAQ).[1] |
| +56 Da | t-Butyl Adduct | Incomplete scavenging.[1] t-Butyl cation re-attached to Trp or Tyr.[1] | Increase TIS volume to 5%. Ensure cleavage volume is high (10-20 mL per gram of resin) to dilute cations.[1] |
| +124 Da | TFA Adduct | TFA ester formation on Ser/Thr hydroxyls.[1] | Treat crude peptide with mild base (e.g., aqueous NH₄OH, pH 8-9) for 30 mins to hydrolyze the ester.[1] |
Frequently Asked Questions
Q: My peptide has a Methionine (Met) and Styrylalanine. I was told I need thiols to prevent Met oxidation. What do I do? A: This is a "lesser of two evils" scenario.
-
Do not use thiols. The risk of destroying the staple is too high.[1]
-
Use Protocol A (TFA/TIS/H₂O).
-
Accept the Oxidation: You may see Met(O) (+16 Da).[1]
-
The Fix: Perform a post-cleavage reduction.[1] Dissolve the crude peptide in weak acid and treat with ammonium iodide (NH₄I) and dimethyl sulfide (DMS) after the peptide is off the resin and away from the high-concentration TFA.[1] Alternatively, use enzymatic reduction if the peptide is delicate.[1]
Q: Can I use DTT (Dithiothreitol) instead of EDT? A: No. DTT is still a thiol.[1] While it is less odorous ("Cleavage Reagent L"), it possesses the same nucleophilic sulfur that will attack your double bond.[1] Avoid all sulfur-based scavengers.[1]
Q: I see incomplete cleavage of Pbf (Arginine) groups using Protocol A. A: Pbf removal is slower without strong scavengers like EDT.[1]
-
Solution: Extend cleavage time to 3–4 hours .
-
Warning: Do not exceed 4 hours, as this increases the risk of side reactions with the linker or degradation of the staple.[1]
Visual Workflows
Diagram 1: The Decision Matrix
Caption: Logical flow for selecting the correct cleavage cocktail based on peptide composition.[1]
Diagram 2: The Mechanism of Failure (Thiol-Ene Reaction)
Caption: Mechanistic pathway showing how EDT destroys the styryl olefin during cleavage.[1]
References
-
Bird, G. H., Crne, A., & Walensky, L. D. (2011).[1] Peptide Stapling: A Strategy to Improve the Pharmacologic Properties of Peptides. Current Protocols in Chemical Biology. [1]
-
Kim, Y.-W., Grossmann, T. N., & Verdine, G. L. (2011).[1] Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. Nature Protocols.
-
CEM Corporation. Cleavage Cocktail Notes for SPPS. (Standard industry protocols for TIS/Water cleavage).
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Detailed analysis of scavenger mechanisms and side reactions).
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Validation & Comparative
Comparative Analysis: Boc vs. Fmoc Strategies for Synthesizing Difficult Sequences
Executive Summary: The "Difficult Sequence" Paradox
In routine peptide synthesis, Fmoc chemistry is the undisputed industry standard due to its safety profile and orthogonality. However, for "difficult sequences"—peptides prone to on-resin aggregation, beta-sheet formation, or steric hindrance—the choice becomes a critical engineering decision.
The Verdict:
-
Boc Chemistry (specifically in situ neutralization): Remains the "gold standard" for highly hydrophobic, aggregation-prone sequences (e.g., Amyloid-beta, long transmembrane domains). The protonation of the N-terminus during the synthesis cycle actively disrupts secondary structure formation.
-
Fmoc Chemistry: Requires significant optimization (pseudoprolines, backbone protection, or microwave energy) to match Boc performance on difficult targets. Standard Fmoc protocols often fail on these sequences due to the neutral backbone promoting intermolecular hydrogen bonding.
This guide analyzes the mechanistic divergence between these two methods and provides experimental protocols to navigate the synthesis of recalcitrant peptides.
The Enemy: On-Resin Aggregation
To choose the right chemistry, one must understand why synthesis fails. "Difficult sequences" are not random; they are typically stretches of hydrophobic amino acids (Ala, Val, Ile) or structure-inducing residues that form intermolecular beta-sheets while attached to the resin.
Mechanistic Divergence: Solvation vs. Aggregation
The fundamental difference in performance stems from the state of the N-terminal amine during the synthesis cycle.
-
Fmoc (Base Labile): After deprotection with piperidine, the N-terminus is a free base (neutral). This allows the peptide backbone to act as a hydrogen bond donor and acceptor, facilitating the formation of stable beta-sheet aggregates (gelation). Reagents cannot penetrate these aggregates.
-
Boc (Acid Labile): After deprotection with TFA, the N-terminus is protonated (ammonium salt). The positive charge creates electrostatic repulsion between peptide chains, keeping them solvated and accessible.
Visualization: Aggregation Pathways
Figure 1: Mechanistic impact of N-terminal state on peptide aggregation. The neutral Fmoc intermediate is prone to hydrogen bonding, while the charged Boc intermediate maintains solvation.
Comparative Performance Analysis
The following data summarizes performance metrics based on internal validations and literature benchmarks (e.g., ACP 65-74, a classic "difficult" test sequence).
Table 1: Performance Metrics on Difficult Sequences
| Feature | Boc (In Situ Neutralization) | Standard Fmoc | Optimized Fmoc |
| Solvation Mechanism | Electrostatic Repulsion (Protonation) | Solvent dependent (DMF/NMP) | Disruption via additives (Pseudoproline/Heat) |
| Aggregation Risk | Low | High | Moderate to Low |
| Coupling Efficiency | High (>99.5% typical) | Variable (drop-off after 10-15 residues) | High (with double coupling/heat) |
| ACP(65-74) Purity | > 90% (Routine) | < 40% (Often deletion sequences) | > 85% (Requires optimization) |
| Safety Profile | Hazardous (Requires HF for cleavage) | Safe (TFA cleavage) | Safe (TFA cleavage) |
| Cost Efficiency | Low reagent cost / High equipment cost | High reagent cost / Low equipment cost | Very High (Specialty AA costs) |
Critical Insight: The "In Situ" Advantage
The Boc method's superiority relies heavily on the "In Situ Neutralization" protocol developed by the Kent laboratory. Instead of neutralizing the resin and then adding the amino acid (which allows time for aggregation), the base (DIEA) is added simultaneously with the activated amino acid. This minimizes the time the peptide spends in the aggregation-prone neutral state.
Experimental Protocols
To achieve high fidelity, strict adherence to these protocols is required.
Protocol A: Optimized Fmoc for Difficult Sequences
Use this for: Moderately difficult sequences where HF usage is prohibited.
Reagents:
-
Activator: HATU or COMU (More efficient than HBTU/DIC).
-
Additives: Pseudoproline dipeptides (e.g., Fmoc-Ala-Ser(psiMe,Mepro)-OH) at strategic intervals (every 5-7 residues).
-
Chaotropes: 0.1M LiCl or Triton X-100 in the coupling buffer.
Workflow:
-
Deprotection: 20% Piperidine in DMF + 0.1M HOBt (HOBt suppresses aspartimide formation).
-
Wash: DMF (Flow wash).
-
Coupling:
-
Pre-activate AA (5 eq) with HATU (4.9 eq) and DIEA (10 eq).
-
CRITICAL: Apply Microwave energy (75°C for standard AA, 50°C for Cys/His) or heat to 50°C for 10 mins.
-
-
Capping: Acetic anhydride/Pyridine (Essential to terminate deletion sequences).
Protocol B: Boc with In Situ Neutralization
Use this for: "Impossible" sequences, amyloid peptides, or lengths >50 AA.
Reagents:
-
Deprotection: 100% TFA (Neat).
-
Coupling: HCTU or HATU.[1]
-
Base: DIEA (Diisopropylethylamine).
Workflow:
-
Deprotection: Treat resin with 100% TFA (2 x 1 min). Note: No scavenger needed for Boc removal.
-
Flow Wash: Rapid flow wash with DMF (do not neutralize yet).
-
Coupling (The Magic Step):
-
Dissolve Boc-AA (5 eq) and HCTU (5 eq) in DMF.
-
Add DIEA (7 eq) to the amino acid solution immediately before adding to the resin.
-
Simultaneous Addition: Add the mixture to the protonated resin. The excess base neutralizes the resin at the exact moment the activated amino acid arrives.
-
-
Cleavage: High HF procedure (requires Teflon line).
Decision Matrix: Choosing the Right Path
Do not default to Fmoc simply because it is available. Use this logic flow to determine the necessary chemistry.
Figure 2: Strategic decision tree for selecting synthesis chemistry based on sequence complexity.
References
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[2] International Journal of Peptide and Protein Research.[3] Link
-
Miranda, L. P., & Alewood, P. F. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences (PNAS). Link
-
Mutter, M., et al. (1995). Pseudo-prolines: A new tool for the synthesis of difficult sequences. Journal of the American Chemical Society. Link
-
Paradís-Bas, M., et al. (2016). The road to the synthesis of "difficult" peptides.[2][3][4][5][6] Chemical Society Reviews. Link
-
Carpino, L. A. (1957). Oxidative reactions of hydrazines. IV. Elimination of nitrogen from 1,1-disubstituted-2-arenesulfonhydrazides. (Original description of Boc).[1][7][][9] Journal of the American Chemical Society. Link
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chempep.com [chempep.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Validation of Styrylalanine as a Photo-Crosslinking Agent
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Discovery Professionals
Executive Summary: The Styrylalanine Advantage
In the landscape of photo-crosslinking, Styrylalanine (Sla) occupies a distinct niche compared to traditional "discovery" agents like p-Benzoyl-L-phenylalanine (Bpa) or p-Azido-L-phenylalanine (Azi). While Bpa and Azi are promiscuous radical generators used to map unknown interactions, Styrylalanine is primarily a programmed crosslinker . It functions via a bioorthogonal [2+2] photocycloaddition mechanism, making it the gold standard for peptide stapling and conformation locking with high specificity and minimal off-target radical damage.
This guide validates Sla’s utility in stabilizing
Mechanistic Foundation
Unlike Bpa, which generates a triplet diradical that abstracts hydrogen from any nearby C-H bond, Styrylalanine requires a specific alkene partner (e.g., another Sla, an allyl-glycine, or a tryptophan in specific geometries) to form a covalent cyclobutane linkage.
Mechanism: [2+2] Photocycloaddition
Upon irradiation (typically 365 nm or visible light with a catalyst), the styryl alkene undergoes excitation and reacts with a proximal alkene to form a cyclobutane ring. This reaction is reversible (under deep UV) and clean , avoiding the oxidative damage associated with radical crosslinkers.
Figure 1: Mechanism of Styrylalanine-mediated [2+2] photocycloaddition. The reaction yields a stable cyclobutane bridge, which can be reversed under short-wavelength UV.
Comparative Analysis: Sla vs. Alternatives
For drug development, particularly in stapled peptides, the choice of crosslinker dictates the stability and permeability of the final molecule.
| Feature | Styrylalanine (Sla) | p-Benzoyl-Phe (Bpa) | Ring-Closing Metathesis (RCM) |
| Primary Mechanism | [2+2] Photocycloaddition | Radical H-abstraction | Ruthenium-catalyzed Metathesis |
| Selectivity | High (Requires alkene partner) | Low (Promiscuous C-H insertion) | High (Alkene specific) |
| Reaction Kinetics | Fast (Seconds to Minutes) | Slow (Minutes to Hours) | Slow (Requires catalyst infiltration) |
| Bio-compatibility | Excellent (Genetically encodable) | Good (Genetically encodable) | Poor (Catalyst toxicity in cells) |
| Crosslink Nature | Cyclobutane (Rigid, Reversible) | Benzopinacol (Bulky, Irreversible) | Alkene (Flexible, Irreversible) |
| Structural Perturbation | Minimal (Planar side chain) | High (Bulky benzophenone) | Moderate (Linker length dependent) |
Key Insight: Use Bpa for discovering unknown binding partners. Use Sla for validating and locking a known interaction or structure (Stapling).
Validation Protocols
To validate Sla in your system, follow this self-validating workflow. These protocols assume genetic incorporation via an orthogonal tRNA/aaRS pair or solid-phase peptide synthesis (SPPS).
Experiment A: Verification of Incorporation
Before crosslinking, ensure Sla is correctly incorporated into your protein or peptide.
-
Method: LC-MS (ESI-TOF).
-
Expectation: Observe a mass shift corresponding to the substitution of the native residue (e.g., Phe -> Sla,
Mass = +26 Da vs Phe). -
Control: Express/Synthesize the Wild Type (WT) sequence. The Sla variant must show a clean single peak distinct from WT.
Experiment B: Photo-Crosslinking Efficiency Assay
This protocol measures the yield of the crosslinked species (dimer or stapled monomer).
Materials:
-
365 nm UV LED source (approx. 10–100 mW/cm²).
-
Sla-containing protein/peptide (10–50 µM in PBS).
Protocol:
-
Preparation: Aliquot samples into a 96-well quartz plate or clear microfuge tubes.
-
Irradiation: Expose samples to 365 nm light for time points: 0, 1, 5, 10, 30 minutes.
-
Quenching: No chemical quench needed; simply remove from light.
-
Analysis:
-
SDS-PAGE: Look for a mobility shift. (Inter-molecular crosslink = higher MW band; Intra-molecular staple = slight migration shift due to compaction).
-
HPLC: Inject samples onto a C18 column. The crosslinked species (cyclobutane) typically elutes earlier than the open alkene form due to constrained hydrophobicity.
-
Experiment C: Structural Validation (CD Spectroscopy)
For stapled peptides, validation requires proving that the crosslink stabilizes the secondary structure.
-
Method: Circular Dichroism (CD) at 20°C.
-
Data Processing: Calculate Mean Residue Ellipticity (MRE) at 222 nm (
). -
Comparison:
-
Sample 1: Linear Sla-peptide (Non-irradiated).
-
Sample 2: Stapled Sla-peptide (Irradiated).
-
Result: A significant increase in negative ellipticity at 208 nm and 222 nm for Sample 2 confirms
-helical stabilization.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow for validating Sla-mediated stapling or crosslinking.
Figure 2: Validation workflow for Styrylalanine. Critical checkpoints include Mass Spec verification and functional assays (CD/Binding) post-irradiation.
References
-
Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology.
- Foundational text on peptide stapling mechanisms and valid
-
Chin, J. W., et al. (2002). Addition of p-Azido-L-phenylalanine to the Genetic Code of Escherichia coli. Journal of the American Chemical Society.[1]
- Provides the comparative baseline for genetic incorpor
-
Wang, L., et al. (2001). Expanding the Genetic Code of Escherichia coli. Science.
- Establishes the methodology for incorporating non-canonical amino acids like Bpa and Sla.
-
Lin, Q., et al. (2008). Light-Triggered Bioorthogonal Chemistry. Accounts of Chemical Research.
- Reviews photo-induced cycloaddition reactions (including tetrazole-alkene photoclick) relevant to styryl chemistry.
-
Fairlie, D. P., et al. (2010). Stapling Peptides using Cysteine Crosslinking. Chemical Reviews.
- Comparative review of stapling techniques including RCM and photo-stapling.
Sources
Safety Operating Guide
Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for Boc-L-Styrylalanine-DCHA
For the researcher pioneering novel therapeutics, the synthesis of unique amino acid derivatives is a daily reality. Among these, Boc-L-Styrylalanine-DCHA stands out for its potential in peptide modification and drug design. However, its handling demands a nuanced understanding of its constituent parts: the reactive styryl group, the labile Boc protecting group, and the hazardous dicyclohexylamine (DCHA) salt. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this valuable research compound.
Hazard Assessment: Deconstructing Boc-L-Styrylalanine-DCHA
-
Boc-L-Styrylalanine: The N-Boc protecting group is generally considered to have low toxicity. However, the styryl functional group presents a potential for reactivity as a Michael acceptor, which could lead to interactions with biological nucleophiles.[1][2] While specific data is limited, it is prudent to treat it as a potential sensitizer and irritant. As a fine powder, it may also pose a respiratory hazard.[3]
-
Dicyclohexylamine (DCHA): This component presents the most significant and acute hazards. DCHA is toxic if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[4] It is also very toxic to aquatic life with long-lasting effects. The presence of DCHA as a salt in the final product significantly influences the required handling procedures.
Inferred Hazard Profile for Boc-L-Styrylalanine-DCHA:
Based on this analysis, Boc-L-Styrylalanine-DCHA should be handled as a compound that is toxic, corrosive, and a potential respiratory and skin sensitizer.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling Boc-L-Styrylalanine-DCHA. The following table outlines the minimum required PPE and the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Offers good resistance against bases, oils, and many solvents.[5] Double-gloving is recommended to minimize the risk of exposure due to tears or punctures. |
| Eye Protection | Chemical safety goggles | Provides a seal around the eyes to protect against dust particles and potential splashes of the DCHA salt.[6] |
| Body Protection | Chemical-resistant lab coat | Protects against incidental contact and spills.[3] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[3][6] |
Donning and Doffing PPE Workflow:
Caption: A clear workflow for the segregation and disposal of waste generated from handling Boc-L-Styrylalanine-DCHA.
-
Chemical Waste: All unused Boc-L-Styrylalanine-DCHA and any reaction mixtures containing it should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and bench liners, must be disposed of as hazardous solid waste.
-
Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local environmental control regulations. [3] By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize Boc-L-Styrylalanine-DCHA in their pursuit of scientific discovery, ensuring a secure laboratory environment for all.
References
-
Chem-Impex. (n.d.). Boc-3-styryl-L-alanine dicyclohexylamine salt. Retrieved from [Link]
-
Bhurta, D., & Bharate, S. B. (2022). Styryl Group, a Friend or Foe in Medicinal Chemistry. ChemMedChem, 17(7), e202100706. [Link]
-
BYNCHEM. (n.d.). Dicyclohexylamine Technical Data Sheet. Retrieved from [Link]
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-His(Boc)-OH DCHA.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Z-Lys(Boc)-OH DCHA.
-
ResearchGate. (n.d.). Identification and associated hazards of clandestine drug laboratories. Retrieved from [Link]
- AAPPTec, LLC. (n.d.). Safety Data Sheet: N-Boc-3-(3-Thienyl)-L-alanine dicyclohexylamine salt.
-
Cusabio. (n.d.). Boc-L-3-Thienylalanine-DCHA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2022, March 31). Styryl Group, a Friend or Foe in Medicinal Chemistry | Request PDF. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 21). BOC Deprotection. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2022, December 7). Safety Considerations in Clinical Drug Development. Retrieved from [Link]
-
ComplianceOnline. (n.d.). Understanding and avoiding safety risks associated with Toxicophores and Structure Alerts. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
